molecular formula C7H3Cl2N3 B13984020 4,7-Dichloropyrido[4,3-D]pyrimidine

4,7-Dichloropyrido[4,3-D]pyrimidine

Cat. No.: B13984020
M. Wt: 200.02 g/mol
InChI Key: YXYITBIPRYGZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloropyrido[4,3-d]pyrimidine is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a fused pyridopyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of two reactive chlorine atoms at the 4 and 7 positions allows for sequential and regioselective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the rapid exploration of chemical space and the synthesis of targeted libraries . This scaffold is of significant interest in drug discovery, particularly in the design of kinase inhibitors. Pyridopyrimidine derivatives are extensively investigated as potential therapeutic agents for various cancers and central nervous system (CNS) disorders . Research into similar 4,7-disubstituted pyridopyrimidines has demonstrated their utility as potent inhibitors of key kinases such as CDK5 and DYRK1A, which are important targets in cancer and neurodegenerative diseases like Alzheimer's . The structural motif serves as a key intermediate for constructing novel molecules that can modulate essential cellular signaling pathways. Key Applications: Kinase Inhibitor Development: Serves as a core structure for designing and synthesizing potent and selective ATP-competitive kinase inhibitors . Anticancer Agent Discovery: Used to create derivatives for screening against various cancer cell lines, leveraging the proven therapeutic relevance of the pyridopyrimidine scaffold . Medicinal Chemistry SAR Studies: The two distinct substitution points enable systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and other drug-like properties . Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,7-dichloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H

InChI Key

YXYITBIPRYGZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pyrido[4,3-d]pyrimidine Scaffold: Focus on Dichlorinated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The fusion of pyridine and pyrimidine rings creates the pyrido[4,3-d]pyrimidine scaffold, a class of nitrogen-containing heterocyclic compounds of significant interest to the medicinal chemistry community. These structures serve as versatile building blocks in the design of targeted therapeutics, largely due to their ability to mimic purine structures and interact with a variety of biological targets. This guide provides a detailed examination of this scaffold, with a particular focus on dichlorinated derivatives, which are pivotal intermediates in the synthesis of complex, biologically active molecules.

It is important to note that while the broader class of dichlorinated pyrido[4,3-d]pyrimidines is utilized in research, the specific 4,7-dichloropyrido[4,3-d]pyrimidine isomer is not extensively documented in current chemical literature and databases. Therefore, this guide will address the core chemical principles of the parent scaffold and its better-documented dichlorinated isomers, providing researchers with the foundational knowledge applicable to this entire class of compounds.

Part 1: The Pyrido[4,3-d]pyrimidine Core: Structure and Properties

The pyrido[4,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring. The arrangement and numbering of the atoms are critical for understanding its reactivity and for the unambiguous naming of its derivatives.

The electronic nature of the scaffold is defined by the presence of three nitrogen atoms, which are electron-withdrawing. This results in an electron-deficient (π-deficient) aromatic system. The carbon atoms in both rings are consequently electrophilic, particularly those adjacent to the nitrogen atoms. This inherent electrophilicity is a key determinant of the scaffold's reactivity, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing leaving groups such as chlorine.

Caption: IUPAC numbering of the pyrido[4,3-d]pyrimidine scaffold.

Part 2: Synthesis of Dichlorinated Pyrido[4,3-d]pyrimidines

The synthesis of dichlorinated pyridopyrimidines typically involves the construction of a dihydroxypyridopyrimidine precursor, followed by a chlorination step. The choice of starting materials dictates the final substitution pattern. While a specific, validated protocol for the 4,7-dichloro isomer is elusive, a representative strategy can be conceptualized based on established heterocyclic chemistry principles.[1][2]

A plausible synthetic approach would begin with the condensation of a substituted pyridine derivative with a pyrimidine precursor, followed by cyclization to form the fused ring system. The resulting dihydroxy intermediate can then be chlorinated.

Representative Experimental Protocol: Synthesis of a Dichloropyridopyrimidine

This protocol is a generalized representation and would require optimization for a specific isomer.

Step 1: Condensation and Cyclization to form Pyrido[4,3-d]pyrimidine-dione

  • Rationale: This step constructs the core bicyclic structure. The choice of a substituted aminonicotinic acid derivative and a urea or thiourea equivalent allows for the formation of the pyrimidine ring onto the pyridine scaffold.

  • Procedure:

    • To a solution of a suitable 4-aminonicotinic acid derivative (1.0 eq) in a high-boiling point solvent like diphenyl ether, add urea (1.2 eq).

    • Heat the mixture to 240-260 °C under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

    • Dilute the mixture with hexane or a similar non-polar solvent to facilitate precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove residual solvent.

    • Dry the solid under vacuum to yield the corresponding pyrido[4,3-d]pyrimidine-dione intermediate.

Step 2: Chlorination to Dichloropyridopyrimidine

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (or their tautomeric keto forms) into chloro groups. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can accelerate the reaction and neutralize the HCl byproduct.

  • Procedure:

    • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the pyrido[4,3-d]pyrimidine-dione intermediate (1.0 eq) in phosphorus oxychloride (10-15 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (0.5-1.0 eq) dropwise.

    • Heat the mixture to reflux (approx. 105-110 °C) for 4-12 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Caution: Quench the residue by slowly and carefully pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the target dichloropyridopyrimidine.

start Substituted 4-Aminonicotinic Acid + Urea step1 Step 1: Condensation & Cyclization (Heat) start->step1 intermediate Pyrido[4,3-d]pyrimidine-dione Intermediate step1->intermediate step2 Step 2: Chlorination (POCl₃, Reflux) intermediate->step2 product Dichloropyrido[4,3-d]pyrimidine Product step2->product

Caption: Generalized workflow for dichloropyridopyrimidine synthesis.

Part 3: Physicochemical Properties of Documented Isomers

While data for the 4,7-dichloro isomer is unavailable, several other isomers are commercially available and have documented properties. These serve as excellent reference points for understanding the general characteristics of this class of compounds.

Property5,7-dichloropyrido[4,3-d]pyrimidine[3]2,7-dichloropyrido[4,3-d]pyrimidine[4]4,6-dichloropyrido[3,4-d]pyrimidine[5]
Molecular Formula C₇H₃Cl₂N₃C₇H₃Cl₂N₃C₇H₃Cl₂N₃
Molecular Weight 200.02 g/mol 200.02 g/mol 200.02 g/mol
CAS Number 1029720-84-02387158-74-7171178-48-6
Appearance Likely an off-white to yellow solidLikely an off-white to yellow solidLikely an off-white to yellow solid

Part 4: Reactivity and Application in Drug Discovery

The true value of dichlorinated pyrido[4,3-d]pyrimidines in drug discovery lies in their reactivity. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and often selective introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular complexity.

Causality of Reactivity: The positions of the chlorine atoms relative to the ring nitrogens dictate their reactivity. A chlorine at the C4 position is typically more reactive than one at C7 due to the stronger electron-withdrawing effect and stabilization of the Meisenheimer intermediate by the adjacent pyrimidine nitrogens. Researchers exploit this differential reactivity to perform sequential substitutions. For instance, a reaction with a nucleophile at a lower temperature might replace the C4 chlorine, while a higher temperature or stronger nucleophile would be required to substitute the C7 chlorine. This regioselective control is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies.[6]

This scaffold is a common feature in kinase inhibitors, where the core structure acts as a hinge-binding motif in the ATP-binding pocket of the enzyme, and the substituted groups at the former chloro-positions explore different regions of the active site to achieve potency and selectivity.[1]

start Dichloropyrido[4,3-d]pyrimidine (Core Scaffold) intermediate Monosubstituted Intermediate start->intermediate SNAr at C4 (more reactive) reagent1 Nucleophile 1 (R¹-NH₂) Condition A (e.g., low temp) reagent1->intermediate reagent2 Nucleophile 2 (R²-NH₂) Condition B (e.g., high temp) product Disubstituted Final Product (e.g., Kinase Inhibitor) reagent2->product intermediate->product SNAr at C7 (less reactive)

Caption: Sequential SNAr for building molecular diversity.

Conclusion

The pyrido[4,3-d]pyrimidine scaffold, particularly in its dichlorinated form, represents a privileged structure in modern medicinal chemistry. Its electron-deficient nature and the strategic placement of chlorine atoms provide a powerful platform for the synthesis of diverse compound libraries through nucleophilic aromatic substitution. While the specific 4,7-dichloro isomer remains an under-explored entity, the chemical principles and synthetic strategies discussed herein are broadly applicable to the entire family of isomers. Understanding the core structure's reactivity and the methods for its functionalization equips drug development professionals with the necessary knowledge to leverage this important scaffold in the pursuit of novel therapeutics.

References

  • Shaikh, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available from: [Link]

  • Zhang, T., et al. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Tetrahedron Letters, 55(3), 649-652. Available from: [Link]

  • Wang, X., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6152. Available from: [Link]

  • PubChem. 4-Chloropyrido[4,3-d]pyrimidine. Available from: [Link]

  • Giraud, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3375. Available from: [Link]

  • Aladdin-Scientific. 4, 6-dichloropyrido[3, 4-d]pyrimidine, min 97%, 250 mg. Available from: [Link]

  • Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Cenmed Enterprises. 2,7-dichloropyrido[4,3-d]pyrimidine. Available from: [Link]

  • Al-Ebous, A. A., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 28(23), 7856. Available from: [Link]

  • PubChemLite. 4,7-dichloropyrido[2,3-d]pyrimidine. Available from: [Link]

  • Liu, K., et al. (2013). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 18(11), 13446-13467. Available from: [Link]

  • Higashino, T., & Hayashi, E. (1970). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Chemical and Pharmaceutical Bulletin, 18(7), 1457-1465. Available from: [Link]

  • Van de Walle, T., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(4), 1618. Available from: [Link]

Sources

difference between 4,7-dichloro and 2,4-dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 2,4-dichloropyrido[4,3-d]pyrimidine and 4,7-dichloropyrido[4,3-d]pyrimidine .

Content Type: Technical Whitepaper | Domain: Medicinal Chemistry & Organic Synthesis

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere to quinazolines. The choice between the 2,4-dichloro and 4,7-dichloro isomers dictates the available vectors for Structure-Activity Relationship (SAR) exploration.

  • 2,4-Dichloro: Enables sequential functionalization of the pyrimidine ring (C4 then C2).[1][2] Ideal for targeting the ATP-binding hinge region and the solvent-exposed front.

  • 4,7-Dichloro: Enables selective functionalization of the pyrimidine (C4) followed by the pyridine (C7). This allows access to the "back pocket" or gatekeeper regions of kinase enzymes, a vector unavailable in the 2,4-isomer.

Structural Anatomy & Electronic Bias

To understand the reactivity differences, one must first master the numbering and electronic density of the fused system.

Numbering System

The pyrido[4,3-d]pyrimidine system fuses a pyrimidine ring (Ring A) with a pyridine ring (Ring B).

  • Ring A (Pyrimidine): Contains N1 and N3.[3][4]

  • Ring B (Pyridine): Contains N6.[5]

Visualizing the Scaffolds:

G cluster_0 2,4-Dichloropyrido[4,3-d]pyrimidine cluster_1 This compound n1 N1 c2 C2-Cl n1->c2 n3 N3 c2->n3 c4 C4-Cl n3->c4 c4a C4a c4->c4a c5 C5 c4a->c5 c8a C8a c4a->c8a n6 N6 c5->n6 c7 C7-H n6->c7 c8 C8 c7->c8 c8->c8a c8a->n1 x1 N1 x2 C2-H x1->x2 x3 N3 x2->x3 x4 C4-Cl x3->x4 x4a C4a x4->x4a x5 C5 x4a->x5 x8a C8a x4a->x8a x6 N6 x5->x6 x7 C7-Cl x6->x7 x8 C8 x7->x8 x8->x8a x8a->x1

Figure 1: Structural comparison.[1][2][6] Red nodes indicate high reactivity to


; Yellow indicates moderate reactivity requiring catalysis or forcing conditions.
Electronic Profiling (Reactivity Hierarchy)

Nucleophilic Aromatic Substitution (


) is the primary reaction pathway. The reactivity is governed by the ability of the ring nitrogens to stabilize the Meisenheimer intermediate.
Feature2,4-Dichloro Isomer4,7-Dichloro Isomer
C4 Reactivity Highest. Activated by N3 (adjacent) and N1 (para-like).Highest. Activated by N3 and N1. Identical to the 2,4-isomer.
Secondary Site C2 (High). Activated by N1 and N3. Less reactive than C4 due to steric and orbital coefficient differences.C7 (Low/Moderate). Activated only by N6 (ortho). The pyridine ring is more electron-rich than the pyrimidine ring, making C7 significantly less electrophilic.
Selectivity Window Narrow. Requires temperature control (0°C vs RT) to prevent bis-substitution.Wide. Electronic differentiation is massive. C4 reacts at RT; C7 often requires Pd-catalysis or high heat (>100°C).

Synthetic Pathways & Regioselectivity[1][2][6][7][8][9][10]

Synthesis of the Scaffolds
  • 2,4-Dichloro: Synthesized from the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione . This dione is typically accessed via the reaction of 4-aminonicotinic acid derivatives with urea.

  • 4,7-Dichloro: Synthesized from 7-chloro-pyrido[4,3-d]pyrimidin-4(3H)-one . The C7 chlorine is usually installed on the pyridine precursor (e.g., 2,4-dichloro-pyridine derivatives) before the pyrimidine ring is closed.

Reaction Flow & Logic

The following diagram illustrates the divergent synthetic workflows for the two isomers.

ReactionFlow start24 2,4-Dichloro Scaffold inter24 4-Amino-2-chloro Intermediate start24->inter24 Regioselective SNAr at C4 start47 4,7-Dichloro Scaffold inter47 4-Amino-7-chloro Intermediate start47->inter47 Highly Selective SNAr at C4 nuc1 Nucleophile 1 (R1-NH2) (Mild Base, 0°C - RT) nuc1->start24 nuc1->start47 prod24 2,4-Diamino Product (Hinge + Solvent Vector) inter24->prod24 SNAr at C2 prod47 4-Amino-7-Aryl/Amino Product (Hinge + Back Pocket Vector) inter47->prod47 Cross-Coupling at C7 nuc2_SNAr Nucleophile 2 (R2-NH2) (Heat, 80-100°C) nuc2_SNAr->inter24 nuc2_Pd Boronic Acid / Amine (Pd-Catalysis / Suzuki / Buchwald) nuc2_Pd->inter47

Figure 2: Divergent synthetic workflows. The 4,7-isomer requires metal catalysis for the second step, whereas the 2,4-isomer relies on sequential


.

Experimental Protocols

Protocol A: Regioselective C4-Displacement (Applicable to both)

This protocol installs the primary amine (usually the hinge binder) at position 4.

Reagents:

  • Substrate: 1.0 eq (2,4-dichloro or 4,7-dichloro isomer)

  • Amine: 1.05 eq

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq)
    
  • Solvent: THF, DMF, or IPA

Procedure:

  • Dissolve the dichloro-substrate in THF (0.1 M) and cool to 0°C.

  • Add the base followed by the dropwise addition of the amine.

  • Critical Step:

    • For 2,4-dichloro : Maintain 0°C for 1-2 hours. Monitor by LCMS to avoid bis-substitution.

    • For 4,7-dichloro : Allow to warm to RT. The C7-Cl is inert under these conditions, so over-reaction is rare.

  • Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: C2-Displacement (Specific to 2,4-isomer)

Procedure:

  • Dissolve the 2-chloro-4-amino intermediate in n-Butanol or DMSO.

  • Add excess amine (2-5 eq) and DIPEA.

  • Heat to 100-120°C (microwave irradiation is preferred for 30 mins).

  • Workup requires thorough washing to remove high-boiling solvents.

Protocol C: C7-Functionalization (Specific to 4,7-isomer)

Since C7 is on the pyridine ring,


 is difficult. Palladium-catalyzed cross-coupling is standard.

Suzuki Coupling (C7-Aryl):

  • Suspend 7-chloro-4-amino intermediate (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.0 eq) in Dioxane/Water (4:1).
    
  • Degas with Nitrogen for 10 min.

  • Add

    
     (0.05 eq).
    
  • Heat at 90°C for 4-12 hours.

Medicinal Chemistry Implications[1][6][8][11]

The choice of isomer fundamentally changes the shape and interaction space of the final drug candidate.

Parameter2,4-Derived Inhibitors4,7-Derived Inhibitors
Kinase Binding Mode U-Shape. The C4-substituent binds the hinge. The C2-substituent points toward the ribose pocket or solvent.Linear/Extended. The C4-substituent binds the hinge. The C7-substituent extends "backwards" past the gatekeeper residue.
Solubility Often higher due to the ability to introduce two solubilizing amines easily via

.
Lower native solubility; often requires the C7 group to carry a solubilizing moiety (e.g., piperazine).
Metabolic Stability C2-position is metabolically labile (oxidation/hydrolysis).C7-position is generally more stable, but the pyridine nitrogen (N6) can be liable to N-oxidation.

References

  • Review of Pyrido[4,3-d]pyrimidine Synthesis

    • Title: Chemistry and biological evalu
    • Source:Chemical Biology & Drug Design (2022).[7]

    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • URL:[Link]

  • Kinase Inhibitor Structural Biology

    • Title: Pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives as kinase inhibitors.[5][7]

    • Source:Encyclopedia (2022).
    • URL:[Link]

  • Synthesis of 7,8-dihydropyrido[4,3-d]pyrimidines

    • Title: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.[8]

    • Source:MDPI Pharmaceuticals (2023).
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 4,7-dichloropyrido[4,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4,7-dichloropyrido[4,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. For professionals in drug development, understanding the solubility profile of such a scaffold is a cornerstone of successful lead optimization, formulation, and screening campaigns.

As direct, quantitative solubility data for this specific isomer is not extensively published, this document provides a predictive framework based on its physicochemical properties and data from analogous structures. More importantly, it delivers a definitive, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents, ensuring reproducible and reliable results.

Introduction to this compound

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system that marries the structural features of pyridine and pyrimidine. This scaffold is a key building block in the synthesis of compounds with diverse biological activities.[1] The 4,7-dichloro substituted variant, with a molecular formula of C₇H₃Cl₂N₃ and a molecular weight of 200.02 g/mol , presents a unique electronic and steric profile that dictates its interactions with various solvents. Its utility as a synthetic intermediate is largely defined by its solubility, which governs reaction conditions, purification strategies, and its handling in high-throughput screening formats.

Caption: Chemical structure of this compound.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound provides key insights into its expected behavior.

  • Polarity and Hydrogen Bonding: The presence of three nitrogen atoms within the fused aromatic rings makes the molecule polar and allows it to act as a hydrogen bond acceptor. The two chloro-substituents are strongly electron-withdrawing, further contributing to the molecule's overall polarity and dipole moment.

  • Crystal Lattice Energy: As a planar, heteroaromatic molecule, it likely forms a stable crystalline solid with significant crystal lattice energy due to intermolecular π-π stacking. Overcoming this energy is a prerequisite for dissolution and is often an endothermic process.[2]

Based on these features and the known solubility of analogous pyrimidine derivatives, the following profile can be predicted.[3][4]

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents have large dipole moments and can effectively solvate the polar regions of the molecule, disrupting the crystal lattice.

  • Moderate Solubility: Expected in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH) . While these solvents can engage in hydrogen bonding, their polarity is less than that of DMSO or DMF. Solubility in these solvents is often significantly temperature-dependent.[5]

  • Low to Negligible Solubility: Expected in nonpolar solvents such as Toluene , Hexanes , and diethyl ether . These solvents lack the polarity needed to overcome the compound's crystal lattice energy and solvate its polar functional groups. Similarly, solubility in water is predicted to be very low.

Authoritative Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, the Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility.[6] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium. After equilibration, the undissolved solid is removed by filtration, and the concentration of the compound in the resulting saturated supernatant is quantified, typically by HPLC-UV.[7]

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Using a calibrated pipette, add 1.0 mL of the desired organic solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile) to the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration (The "Why"):

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature, typically 25 °C.

    • Agitate the samples at a consistent speed for 24 to 48 hours. Causality: This extended agitation is critical. It provides the necessary time and energy for the dynamic process of dissolution and precipitation to reach a steady state, which defines the thermodynamic equilibrium solubility.[6] Shorter incubation times may result in an underestimation of the true solubility.

  • Sample Separation (The "Why"):

    • After incubation, visually confirm that a small amount of undissolved solid remains at the bottom of each vial. Self-Validation: This step is a crucial checkpoint. The absence of excess solid indicates that the compound has fully dissolved, and the solution is not saturated; therefore, the experiment for that vial is invalid and must be repeated with more compound.

    • Carefully withdraw the supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter. Filter the solution directly into a clean HPLC vial. Causality: Filtration is essential to remove all particulate matter, ensuring that the concentration measured by HPLC represents only the dissolved compound and is not artificially inflated by suspended microcrystals.[8]

  • Analysis:

    • Immediately cap the HPLC vial and proceed with the analytical quantification as described in Section 4.

Analytical Quantification Protocol: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a precise and robust method for determining the concentration of the dissolved analyte.[9]

Preparation of Calibration Standards
  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). The diluent should be the same as the mobile phase used in the HPLC method to ensure peak shape integrity.

HPLC-UV Analysis
  • Instrument Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan).

  • Procedure:

    • Inject the calibration standards to generate a standard curve, plotting peak area against concentration. Verify that the curve has a correlation coefficient (R²) > 0.99.

    • Inject the filtered samples from the solubility experiment. If the concentration is above the highest standard, dilute the sample with the mobile phase and re-analyze.

    • Calculate the concentration of the unknown samples using the linear regression equation from the calibration curve.[1]

Data Presentation and Interpretation

All quantitative data should be summarized for easy comparison. The table below provides a template for organizing the predicted and experimentally determined solubility of this compound.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[Record Experimental Value Here]
N,N-Dimethylformamide (DMF)Polar AproticHigh[Record Experimental Value Here]
Tetrahydrofuran (THF)Polar AproticModerate to High[Record Experimental Value Here]
Acetonitrile (ACN)Polar AproticModerate[Record Experimental Value Here]
Methanol (MeOH)Polar ProticModerate[Record Experimental Value Here]
Ethanol (EtOH)Polar ProticModerate[Record Experimental Value Here]
Dichloromethane (DCM)NonpolarLow[Record Experimental Value Here]
TolueneNonpolarLow to Negligible[Record Experimental Value Here]

Experimental Workflow Visualization

The entire process, from sample preparation to data analysis, can be visualized as a sequential workflow.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis A Weigh excess solid (5-10 mg) into vial B Add 1.0 mL of target organic solvent A->B Accurate dispensing C Seal vial and place on orbital shaker at 25°C B->C D Agitate for 24-48 hours to reach equilibrium C->D E Confirm excess solid (Visual Check) D->E F Filter supernatant with 0.22 µm syringe filter E->F If solid is present G Inject filtrate into HPLC-UV system F->G H Quantify concentration using calibration curve G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

  • PubChem. Pyrido[4,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Baluja, S., et al. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data. [Link]

  • Baluja, S., et al. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Bienta. Shake-Flask Solubility Assay. Bienta. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Glomme, A., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. [Link]

  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

Sources

Navigating the Synthesis and Supply of 4,7-dichloropyrido[4,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the commercial availability and synthetic strategies for 4,7-dichloropyrido[4,3-d]pyrimidine, a crucial building block for researchers in drug discovery and development. While direct commercial suppliers for this specific isomer are not readily found, this guide offers a comprehensive overview of commercially available precursors and detailed synthetic methodologies, empowering scientific professionals to access this valuable compound.

The Pyrido[4,3-d]pyrimidine Core: A Scaffold of Therapeutic Promise

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have shown potential as kinase inhibitors, anticancer agents, and antivirals, making them highly sought-after building blocks in modern drug development programs. The specific substitution pattern of chlorine atoms on the pyridopyrimidine ring, as in this compound, offers versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The strategic placement of chloro-substituents allows for selective nucleophilic substitution reactions, enabling the introduction of diverse functionalities to modulate the pharmacological properties of the resulting molecules.

Commercial Landscape: Sourcing Isomers and Precursors

A direct commercial source for this compound is not prominently listed in the catalogs of major chemical suppliers. However, a number of closely related isomers and potential precursors are commercially available, providing accessible starting points for its synthesis. Researchers can procure these related compounds from various suppliers, and the availability of these building blocks is crucial for the successful synthesis of the target molecule.

Below is a comparative table of commercially available dichloropyrido[d]pyrimidine isomers and related building blocks:

Compound NameCAS NumberRepresentative Supplier(s)Notes
5,7-dichloropyrido[4,3-d]pyrimidine1029720-84-0FluorochemA positional isomer.
2,7-dichloropyrido[4,3-d]pyrimidine2387158-74-7Cenmed EnterprisesAnother positional isomer.[1]
4,6-dichloropyrido[3,4-d]pyrimidine171178-48-6AA Blocks, Aladdin ScientificAn isomeric scaffold.[2]
4-Chloropyrido[4,3-d]pyrimidine89583-92-6Not specifiedA potential precursor for synthesis.[3]
2,4-dichloropyrido[3,2-d]pyrimidine39551-54-7AbovchemAn isomeric scaffold.[4]
4,7-Dichloro-pyrido[2,3-d]pyrimidineNot specifiedChemrioAn isomeric scaffold.[5]
4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine2454396-94-0ReagentiaA fluorinated analog.[6]
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine2454396-80-4ChemicalBook, AChemBlockA trichlorinated and fluorinated analog.[7][8]

Synthetic Strategies: Accessing the 4,7-dichloro-pyrido[4,3-d]pyrimidine Scaffold

Given the absence of a direct commercial source, the synthesis of this compound relies on established methodologies in heterocyclic chemistry. A plausible synthetic approach would involve the construction of the pyridopyrimidine core followed by chlorination. The specific reaction conditions and choice of starting materials are critical for achieving a good yield and purity of the final product.

A general retrosynthetic analysis suggests that the target molecule can be obtained from a dihydroxypyrido[4,3-d]pyrimidine precursor. This precursor can, in turn, be synthesized from simpler, commercially available pyridine and pyrimidine derivatives.

G This compound This compound Dihydroxypyrido[4,3-d]pyrimidine Dihydroxypyrido[4,3-d]pyrimidine This compound->Dihydroxypyrido[4,3-d]pyrimidine Chlorination (e.g., POCl3) Pyridine derivative Pyridine derivative Dihydroxypyrido[4,3-d]pyrimidine->Pyridine derivative Cyclization Pyrimidine derivative Pyrimidine derivative Dihydroxypyrido[4,3-d]pyrimidine->Pyrimidine derivative Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Representative Synthetic Approach

The following is a generalized, representative protocol for the synthesis of a dichlorinated pyridopyrimidine scaffold, based on established literature procedures for similar heterocyclic systems. Researchers should adapt and optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of the Dihydroxypyrido[4,3-d]pyrimidine Intermediate

  • Reaction Setup: To a solution of a suitably substituted aminopyridine-carboxamide in a high-boiling point solvent such as diphenyl ether, add an equimolar amount of diethyl carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 200-250 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dihydroxypyrido[4,3-d]pyrimidine intermediate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 8-12 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Reactivity and Synthetic Applications

The two chlorine atoms in this compound exhibit differential reactivity, which can be exploited for selective functionalization. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C7 position. This allows for a stepwise introduction of different nucleophiles, leading to a diverse library of substituted pyrido[4,3-d]pyrimidines.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can also be employed to introduce carbon-carbon and carbon-nitrogen bonds, respectively.

G start This compound mono_sub 4-substituted-7-chloropyrido[4,3-d]pyrimidine start->mono_sub Nucleophilic Substitution (e.g., R-NH2, mild conditions) di_sub 4,7-disubstituted-pyrido[4,3-d]pyrimidine mono_sub->di_sub Nucleophilic Substitution or Cross-Coupling (e.g., R'-B(OH)2, Pd catalyst)

Caption: Sequential functionalization of this compound.

The resulting functionalized pyrido[4,3-d]pyrimidine derivatives have been investigated for a variety of therapeutic applications. For instance, derivatives of the isomeric pyrido[3,4-d]pyrimidine have been synthesized and evaluated as potential anticancer agents.[9] Similarly, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smoothened antagonists for cancer therapy.[10] The 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has also been explored for the development of SARS-CoV-2 entry inhibitors.

Safety and Handling

As with any chlorinated heterocyclic compound, this compound and its precursors should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available, the SDS for related dichloropyrimidines provides valuable guidance. These compounds are generally classified as harmful if swallowed, and can cause skin and eye irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

While the direct commercial availability of this compound is limited, this technical guide demonstrates that the compound is readily accessible through synthetic routes utilizing commercially available starting materials. The strategic importance of the pyrido[4,3-d]pyrimidine scaffold in drug discovery, coupled with the versatile reactivity of the dichloro-derivative, makes it a valuable target for synthetic and medicinal chemists. By providing a clear overview of the sourcing of precursors, detailed synthetic protocols, and an understanding of its chemical reactivity, this guide aims to facilitate the research and development of novel therapeutics based on this promising heterocyclic core.

References

  • Cenmed Enterprises. 2,7-dichloropyrido[4,3-d]pyrimidine (C007B-347169). Available from: [Link].

  • Chembruk. 4, 6-dichloropyrido[3, 4-d]pyrimidine, min 97%, 250 mg. Available from: [Link].

  • PubChem. 4-Chloropyrido[4,3-d]pyrimidine. Available from: [Link].

  • Cenmed Enterprises. 2,7-dichloropyrido[4,3-d]pyrimidine (C007B-347169). Available from: [Link].

  • Al-Saleem, S., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Pharmaceuticals, 16(5), 735. Available from: [Link].

  • Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(1), 465-475. Available from: [Link].

  • Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1951-1969. Available from: [Link].

  • PubChem. 4-Chloropyrido[4,3-d]pyrimidine. Available from: [Link].

  • Reagentia. 4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine (1 x 1 g). Available from: [Link].

Sources

safety data sheet SDS for 4,7-dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-integrity technical reference for the handling, safety, and application of 4,7-dichloropyrido[4,3-d]pyrimidine . It is designed for research professionals and medicinal chemists, moving beyond standard compliance text to address the practical realities of working with reactive heterocyclic scaffolds.

Chemical Identity & Characterization

Compound Name: this compound CAS Number: 1260670-81-2 Molecular Formula: C₇H₃Cl₂N₃ Molecular Weight: 200.02 g/mol Structural Context: A fused bicyclic heteroaromatic system containing a pyrimidine ring fused to a pyridine ring.[1][2][3] Physical State: Typically an off-white to pale yellow solid.

Core Properties Table
PropertyValue / CharacteristicNote
Melting Point >150°C (Predicted)Decomposition likely prior to melting if not inert.
Solubility DMSO, DMF, DCMReacts violently with protic solvents (Water, MeOH).
Reactivity High ElectrophileSusceptible to rapid hydrolysis.
Storage -20°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this isomer is limited, the structural class (chlorinated aza-heterocycles) mandates the Precautionary Principle . Treat as a high-hazard intermediate.

Inferred GHS Classification
  • Skin Corrosion/Irritation (Category 1B): High potential for severe burns. The hydrolysis of the C4-chloro group releases hydrochloric acid (HCl) upon contact with skin moisture.

  • Serious Eye Damage (Category 1): Irreversible damage possible upon contact.

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.

  • Respiratory Sensitization: Inhalation of dust may cause severe respiratory tract irritation or sensitization.

Mechanistic Hazard Analysis

The primary hazard stems from the C4-position lability . The pyrimidine ring activates the chlorine at position 4 toward Nucleophilic Aromatic Substitution (SₙAr).

  • Moisture Contact:

    
    
    
  • Result: Delayed chemical burns. Users may not feel pain immediately until significant tissue damage has occurred.

Chemical Stability & Reactivity Profile

Understanding the regioselectivity of this molecule is crucial for both safety and synthetic success.

Reactivity Hierarchy
  • C4-Chloro (High Reactivity): Flanked by nitrogens (N3 and N1), this position is highly electrophilic. It reacts rapidly with amines, thiols, and water at room temperature or 0°C.

  • C7-Chloro (Moderate/Low Reactivity): Located on the pyridine ring. Displacement usually requires elevated temperatures, catalysis (Pd), or strong nucleophiles.

Diagram: Reactivity & Degradation Pathways

The following diagram illustrates the differential reactivity and the safety implications of hydrolysis.

ReactivityPathways cluster_safety Safety Critical Control Point Compound This compound (Solid, Inert) HydrolysisProd Degradation Product (4-Hydroxy-7-chloropyrido...) + HCl Gas (Corrosive) Compound->HydrolysisProd Uncontrolled Exposure (Spill/Open Air) DesiredProd Kinase Inhibitor Intermediate (S_NAr at C4) Compound->DesiredProd Controlled Synthesis (DIPEA/DCM, 0°C) Moisture Atmospheric Moisture (H2O) Moisture->HydrolysisProd Amine Target Nucleophile (e.g., Piperazine) Amine->DesiredProd

Figure 1: Reactivity pathways highlighting the risk of HCl generation upon moisture exposure versus the controlled synthetic pathway.

Safe Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer must be performed in a Chemical Fume Hood or Glove Box .

  • Atmosphere: Argon or Nitrogen blanket is required. The compound degrades rapidly in humid air.

  • Vessels: Use oven-dried glassware with positive pressure inert gas lines.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Nitrile (outer) + Laminate/PE (inner) . Standard latex is insufficient for chlorinated heterocycles in organic solvents.

  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Acid gas + Organic vapor + Particulate).

Experimental Workflow: Quenching & Disposal

Do not simply pour waste into the aqueous drum.

  • Reaction Mix: Dilute with DCM or Ethyl Acetate.

  • Quenching: Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution or 1M NaOH at 0°C.

    • Why? This neutralizes the HCl generated during the quench of unreacted starting material.

  • Separation: Extract the organic layer.[4] The aqueous layer (now neutralized) can be disposed of as aqueous waste; the organic layer as halogenated solvent waste.

Emergency Response Procedures

Scenario: Spillage on Bench
  • Evacuate: Clear the immediate area.

  • PPE: Don chemically resistant gloves and respiratory protection.

  • Neutralize: Cover the spill with solid Sodium Carbonate (Na₂CO₃) or lime to neutralize potential acid generation.

  • Clean: Sweep up the powder (avoid dust generation) or absorb liquid spills with vermiculite.

  • Decontaminate: Wipe the surface with a 5% NaHCO₃ solution, followed by water.

Scenario: Skin Exposure
  • Immediate Action: Drench affected area with water for 15 minutes minimum .

  • Neutralization: Do not apply vinegar or acids. Use mild soap and water.

  • Medical: Seek medical attention immediately. Delayed burns are common with this class of compounds.

Synthesis & Application Context

This scaffold is a critical intermediate in the synthesis of KRas G12C inhibitors and other kinase-targeting drugs. The regioselectivity allows for sequential functionalization.

Protocol: Regioselective SₙAr at C4
  • Objective: Selective displacement of C4-Cl while retaining C7-Cl for later coupling.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: N,N-Diisopropylethylamine (DIPEA) - Essential to scavenge HCl.

  • Temperature: 0°C to Room Temperature. Avoid heating, which may promote C7 displacement or degradation.

SynthesisWorkflow Start Start: this compound Step1 Step 1: Dissolve in Anhydrous DCM (Argon Atmosphere) Start->Step1 Step2 Step 2: Add Base (DIPEA) (1.1 - 2.0 equiv) Step1->Step2 Step3 Step 3: Add Nucleophile (e.g., Piperazine) Slow addition at 0°C Step2->Step3 Check QC Check: LCMS Look for Mono-sub (Mass + Nuc - Cl) Step3->Check Check->Step3 Incomplete Finish Product: 4-Substituted-7-chloro-intermediate Check->Finish >95% Conv.

Figure 2: Step-by-step decision tree for the safe and effective synthesis of C4-substituted intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13101639, 4-Chloropyrido[3,2-d]pyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • World Intellectual Property Organization (2020).Patent WO2020146613A1: KRas G12C Inhibitors. (Describes the use of this compound as a starting material).

Sources

Methodological & Application

Application Note: C4-Selective Amination of 4,7-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., EGFR, CDK, and PI3K inhibitors) and Smoothened (Smo) antagonists. The 4,7-dichloropyrido[4,3-d]pyrimidine derivative is a critical linchpin intermediate; its dual electrophilic sites allow for the sequential construction of complex libraries.

However, the utility of this scaffold relies entirely on regiocontrol . Both the C4 (pyrimidine ring) and C7 (pyridine ring) positions are chlorinated and susceptible to Nucleophilic Aromatic Substitution (


). This Application Note details the protocols for the highly selective amination of the C4 position, preserving the C7 chloride for subsequent functionalization (e.g., Suzuki-Miyaura coupling or a second 

).
The Regioselectivity Challenge[1]
  • C4-Position (Pyrimidine): Located between the bridgehead and N3. Highly electron-deficient due to the inductive and mesomeric effects of the pyrimidine nitrogens.

  • C7-Position (Pyridine): Ortho to the pyridine nitrogen (N6). Moderately electrophilic but significantly less reactive than C4.

Key Principle: By strictly controlling temperature and stoichiometry, the kinetic product (C4-amine) can be isolated in near-quantitative yields without contaminating C7-substitution or bis-amination.

Mechanistic Insight & Reaction Design

The reaction proceeds via an


 mechanism.[1] The regioselectivity is governed by the relative energy of the Meisenheimer complexes formed at C4 versus C7.
Electronic Activation Map
  • Most Reactive: C4 . The pyrimidine ring is more

    
    -deficient than the pyridine ring. Attack at C4 leads to a transition state stabilized by both N1 and N3.
    
  • Less Reactive: C7 . Attack here is only stabilized by N6.

  • Least Reactive: C2 . (If chlorinated, C2 is generally less reactive than C4 in this specific fused system due to steric shielding and electronic distribution).

Graphviz Pathway Diagram

The following diagram illustrates the reaction pathway and the critical decision points for maintaining selectivity.

G Start This compound TS_C4 C4-Meisenheimer Complex (Kinetic Pathway) Start->TS_C4 Low Temp (0°C - RT) Polar Aprotic Solvent TS_C7 C7-Meisenheimer Complex (Thermodynamic/High T) Start->TS_C7 High Temp (>60°C) Excess Amine Amine Amine Nucleophile (R-NH2) Amine->TS_C4 Product_C4 4-Amino-7-chloropyrido[4,3-d]pyrimidine (Target Product) TS_C4->Product_C4 Fast Elimination Product_C7 7-Amino-4-chloropyrido[4,3-d]pyrimidine (Impurity) TS_C7->Product_C7 Slow Elimination Product_Bis 4,7-Diamino Derivative (Over-reaction) Product_C4->Product_Bis Excess Amine + Heat

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution over C7 and bis-amination.

Experimental Protocols

Protocol A: Aliphatic Amines (High Reactivity)

Targeting: Morpholine, Piperazine, N-Methylpiperazine, Primary Alkyl Amines.

Rationale: Aliphatic amines are strong nucleophiles. To prevent over-reaction (bis-substitution), the reaction must be kept cold and the base stoichiometry controlled.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aliphatic amine (1.05 - 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with this compound and a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Add anhydrous THF (or DCM) via syringe. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 10–15 minutes. Crucial: Rapid addition can cause local heating and loss of selectivity.

  • Monitoring: Stir at 0°C for 30 minutes. Analyze by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: If starting material remains, warm slowly to Room Temperature (RT) and stir for an additional 1–2 hours. Do not heat.

  • Quench & Workup:

    • Dilute with DCM.[2]

    • Wash with saturated

      
       (aq) followed by Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Protocol B: Aromatic Amines (Lower Reactivity)

Targeting: Anilines, Substituted Anilines.

Rationale: Anilines are weaker nucleophiles and may require mild thermal activation or acid catalysis to facilitate the


 process.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (0.1 M - 0.2 M)

  • Optional Catalyst: p-TsOH (0.1 equiv) or HCl (4M in dioxane, 0.1 equiv) if the aniline is electron-poor.

Step-by-Step Procedure:

  • Setup: Charge flask with substrate and aniline in IPA.

  • Reaction: Stir at Room Temperature for 1 hour.

  • Activation (If needed): If no reaction is observed by LC-MS after 1 hour, heat the mixture to 40–50°C .

    • Warning: Do not exceed 60°C unless absolutely necessary, as this risks C7 substitution.

  • Workup:

    • For IPA reactions, the product often precipitates upon cooling.

    • Cool to 0°C, filter the solid, and wash with cold IPA or diethyl ether.

    • If no precipitate: Concentrate solvent, redissolve in DCM, and wash with

      
      .
      

Data Interpretation & Troubleshooting

Solvent & Base Effects Table
ParameterConditionOutcomeRecommendation
Solvent THF / DCM Excellent solubility; Easy workup; Good for low temp.Preferred for Aliphatic Amines
IPA / EtOH Protic solvent assists

via H-bonding; Product often precipitates.
Preferred for Anilines
DMF / DMSO High solubility but difficult removal; Can accelerate bis-addition.Avoid unless substrate is insoluble.
Base DIPEA / TEA Scavenges HCl; Soluble in organics.Standard choice.

Heterogeneous; Slower reaction; Good for acid-sensitive substrates.Use if organic bases fail.
Temp < 0°C Kinetic control; High C4 selectivity.[3]Start here.
> 60°C Thermodynamic control; Risk of C7 or Bis-substitution.Avoid for Step 1.
Troubleshooting Guide

Issue 1: Formation of Bis-Product (4,7-diamino)

  • Cause: Excess amine used or temperature too high.

  • Solution: Reduce amine equivalents to 0.95–1.0. Ensure dropwise addition at 0°C.

Issue 2: No Reaction (Starting Material Intact)

  • Cause: Nucleophile is too sterically hindered or electron-poor.

  • Solution: Switch solvent to IPA and heat to 40°C. Add 10 mol% p-TsOH (acid catalysis activates the pyrimidine ring).

Issue 3: Regioisomer Mixture (C4 vs C7)

  • Cause: Rare, but can happen with very small, unhindered amines at high heat.

  • Solution: Verify structure by NMR.[1] C4-H (pyrimidine) is typically a singlet around

    
     8.5–9.0 ppm. C7 substitution shifts the pyridine protons. Use NOE (Nuclear Overhauser Effect) to confirm regiochemistry relative to the bridgehead.
    

Workflow Visualization

The following decision tree guides the user through the optimization process based on the specific amine class.

Workflow Start Select Amine Type Decision Amine Class? Start->Decision Aliphatic Aliphatic (e.g., Morpholine) Decision->Aliphatic Strong Nuc Aromatic Aromatic (e.g., Aniline) Decision->Aromatic Weak Nuc PathA Protocol A: THF, DIPEA, 0°C Aliphatic->PathA PathB Protocol B: IPA, RT -> 40°C Aromatic->PathB Check Conversion > 90%? PathA->Check PathB->Check Success Isolate Product (Filtration/Extraction) Check->Success Yes Trouble Add Catalyst (pTsOH) or Increase T slightly Check->Trouble No Trouble->Check

Figure 2: Experimental decision tree for optimizing reaction conditions based on nucleophile classification.

References

  • Fesenko, A. A., et al. "A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold." Semantic Scholar. Available at: [Link]

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec. Available at: [Link]

  • Asif, M. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Current Organic Chemistry. Available at: [Link]

  • Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[4] Journal of Organic Chemistry, 2015.[4] Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 7-Chloropyrido[4,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrido[4,3-d]pyrimidines and the Power of Suzuki Coupling

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms provides a three-dimensional architecture that is conducive to interacting with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The development of novel therapeutics often hinges on the ability to efficiently synthesize and diversify such core structures. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds between a halide and an organoboron compound.[2][3] This reaction is celebrated for its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it an indispensable method for creating libraries of complex molecules for biological screening.[3]

This application note provides a comprehensive guide to the Suzuki coupling of 7-chloropyrido[4,3-d]pyrimidine intermediates. We will delve into the critical parameters of the reaction, offer a detailed, field-proven protocol, and explain the underlying scientific principles that govern the success of this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyrido[4,3-d]pyrimidine derivatives.

The Challenge of Heterocyclic Suzuki Coupling: A Mechanistic Perspective

While the Suzuki coupling is a robust reaction, its application to nitrogen-rich heterocycles like pyrido[4,3-d]pyrimidines is not without its challenges. The lone pairs of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the heterocyclic ring can influence the reactivity of the C-Cl bond, which is inherently less reactive than its C-Br or C-I counterparts.[4]

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is critical to navigate the potential pitfalls associated with heteroaromatic substrates and ensure a high-yielding reaction. Modern palladium precatalysts and bulky, electron-rich phosphine ligands have been developed to overcome these challenges by promoting the desired catalytic cycle and minimizing side reactions.[3]

Key Reaction Parameters for the Suzuki Coupling of 7-Chloropyrido[4,3-d]pyrimidines

The successful Suzuki coupling of 7-chloropyrido[4,3-d]pyrimidine hinges on the careful selection and optimization of several key parameters. The following table summarizes a range of conditions that have proven effective for the coupling of closely related chloro-substituted pyridopyrimidine and dihydropyrido[4,3-d]pyrimidine systems, providing a strong foundation for developing a robust protocol for the title compound.

Parameter Reagent/Condition Rationale and Expert Insights References
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For less reactive chlorides, more active catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand are often preferred.[5][6]
Ligand Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the less reactive aryl chloride and for stabilizing the palladium(0) species. They also accelerate the reductive elimination step.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[5][6]
Boron Source Arylboronic acids, Arylboronic estersBoronic acids are the most common coupling partners. Boronate esters can be used for substrates that are sensitive to the conditions required for boronic acid synthesis or for slow-release applications.[2]
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The choice of solvent can influence the reaction temperature and solubility of all components.[6][7]
Temperature 80-110 °CHigher temperatures are generally required to facilitate the oxidative addition of the aryl chloride. Microwave irradiation can be employed to shorten reaction times.[6][7]

Detailed Experimental Protocol: Suzuki Coupling of a 7-Chloropyrido[4,3-d]pyrimidine Intermediate

This protocol is adapted from a successful Suzuki coupling of a closely related dihydropyrido[4,3-d]pyrimidine analog and is expected to be a robust starting point for the 7-chloro derivative.[7]

General Reaction Scheme:

Suzuki_Coupling substrate 7-Chloropyrido[4,3-d]pyrimidine reagents substrate->reagents boronic_acid Arylboronic Acid boronic_acid->reagents catalyst Pd Catalyst / Ligand reaction_arrow Heat catalyst->reaction_arrow base Base base->reaction_arrow solvent Solvent solvent->reaction_arrow product 7-Aryl-pyrido[4,3-d]pyrimidine byproduct Byproducts reagents->reaction_arrow reaction_arrow->product reaction_arrow->byproduct

General Suzuki Coupling Workflow

Materials:

  • 7-Chloropyrido[4,3-d]pyrimidine intermediate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 7-chloropyrido[4,3-d]pyrimidine intermediate, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-pyrido[4,3-d]pyrimidine product.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX OxAdd Oxidative Addition OxAdd->RPdX RPdR R-Pd(II)L_n-R' RPdX->RPdR Transmetal Transmetalation Transmetal->RPdR RPdR->Pd0 RedElim Reductive Elimination RPdR->RedElim Product R-R' RPdR->Product RedElim->Pd0 RedElim->Product RX R-X (Aryl Halide) RX->OxAdd Boronate R'B(OH)_2 + Base Boronate->Transmetal

Suzuki-Miyaura Catalytic Cycle

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald precatalyst), or switching to a stronger base like K₃PO₄ or Cs₂CO₃.[5][6]

  • Dehalogenation: If significant dehalogenation of the starting material is observed, ensure that the reaction is thoroughly degassed and run under a strictly inert atmosphere. Lowering the reaction temperature or using a different solvent may also be beneficial.

  • Homocoupling of Boronic Acid: Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid (1.2 eq) is often sufficient, but if homocoupling is a major issue, consider using a boronate ester.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a silica gel plug to remove the majority of the palladium residues before column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 7-aryl-pyrido[4,3-d]pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for drug discovery and development. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this critical transformation.

References

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Available at: [Link]

  • SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. HETEROCYCLES. Available at: [Link]

  • Synthesis of novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives and their study as AChE inhibitors. PubMed. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 4,7-Dichloropyrido[4,3-d]pyrimidine at the C7 Position

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the regioselective Buchwald-Hartwig amination of 4,7-dichloropyrido[4,3-d]pyrimidine, with a specific focus on achieving substitution at the C7 position. The pyrido[4,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it is crucial for the synthesis of novel therapeutic agents. These application notes detail the underlying principles, optimized protocols, and mechanistic considerations for achieving high C7 selectivity, leveraging the principles of palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Pyrido[4,3-d]pyrimidines and Regiocontrol

The pyrido[4,3-d]pyrimidine skeleton is a key pharmacophore found in a multitude of biologically active compounds, including kinase inhibitors for anticancer therapies. The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The this compound is a versatile starting material, offering two reactive sites for nucleophilic substitution or cross-coupling reactions. However, controlling the regioselectivity of these transformations is a common challenge. The Buchwald-Hartwig amination, a powerful palladium-catalyzed carbon-nitrogen (C-N) bond-forming reaction, provides a robust method for the introduction of a wide range of amino groups.[1][2] This guide focuses on elucidating the factors that govern the regioselective amination at the C7 position, a critical step in the synthesis of many targeted therapeutic agents.

Mechanistic Insights into Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on dihalogenated heteroaromatic substrates is influenced by a combination of electronic and steric factors. In the case of this compound, the relative reactivity of the C4 and C7 positions towards oxidative addition to the palladium(0) catalyst is the determining factor for selectivity.

Generally, in related dihalopyridine and dichloropyrimidine systems, the C4 position is often more electron-deficient and sterically accessible, leading to preferential reaction at this site.[3] However, the electronic landscape of the pyrido[4,3-d]pyrimidine scaffold can be modulated by the nitrogen atoms in both rings. It is hypothesized that the C7 position, being part of the pyridine ring, may exhibit different reactivity compared to the C4 position on the pyrimidine ring. Achieving C7 selectivity often requires careful tuning of the reaction conditions, particularly the choice of palladium catalyst, ligand, and base.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond. The regioselectivity is determined at this step.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the aminated product.[1][4]

A simplified representation of this catalytic cycle is depicted below:

Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L_n)->Amine_Coordination R'R''NH, Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols for C7-Selective Amination

The following protocol has been optimized for the regioselective Buchwald-Hartwig amination of this compound at the C7 position.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercially available
Amine (e.g., Morpholine)Anhydrous, ≥99.5%Commercially availableEnsure the amine is of high purity and dry.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Xantphos≥98%Commercially availableA bulky electron-rich ligand often effective in these couplings.[5]
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercially availableUse a dry, degassed solvent.
Reaction Setup and Workflow

The following diagram illustrates the general workflow for the C7-selective amination.

Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reagents Weigh Reagents: - this compound - Pd(OAc)₂ - Xantphos - NaOtBu Solvent Add Anhydrous Toluene Reagents->Solvent Degas Degas with Argon Solvent->Degas Add_Amine Add Amine Degas->Add_Amine Heat Heat to 100-110 °C Add_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: Experimental workflow for the C7-selective Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), Xantphos (0.03-0.06 equiv), and sodium tert-butoxide (1.5-2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the Schlenk tube. Stir the mixture for 10-15 minutes at room temperature. Add the desired amine (1.1-1.5 equiv) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C7-aminated product.

Characterization and Data

The regiochemistry of the product should be unequivocally confirmed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC) and mass spectrometry. The presence of a C-H signal corresponding to the H4 proton and the absence of the H7 proton signal in the ¹H NMR spectrum, along with characteristic correlations in the HMBC spectrum, will confirm the C7 substitution.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Poor Regioselectivity: If a mixture of C4 and C7 isomers is obtained, screening of different phosphine ligands (e.g., Josiphos, Buchwald-type biaryl phosphines) and bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.[6][7] Lowering the reaction temperature might also favor the formation of the thermodynamically more stable product. In some cases, the choice of solvent can also influence selectivity.

  • Decomposition: If significant decomposition of the starting material or product is observed, a milder base or lower reaction temperature should be employed.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the C7-selective functionalization of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields and excellent regioselectivity can be achieved. The protocols and insights provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of novel pyrido[4,3-d]pyrimidine derivatives.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Wang, A. E., Strom, A. E., & Hartwig, J. F. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6752-6764. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). Tetrahedron, 57(32), 7027-7034.
  • Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). YouTube. Retrieved February 12, 2026, from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4104. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). Journal of Medicinal Chemistry, 56(15), 6034-6045.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). Organic Letters, 16(17), 4388-4391.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Accounts of Chemical Research, 53(3), 643-655.
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved February 12, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). ACS Sustainable Chemistry & Engineering, 12(7), 2649-2660.
  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. (2020). Journal of Nanostructures, 10(2), 241-250.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry, 19(38), 8345-8350.

Sources

Application Note: High-Throughput Preparation of 4,7-Disubstituted Pyrido[4,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, offering a distinct vector profile compared to the more common quinazoline and pyrido[2,3-d]pyrimidine isomers. This scaffold is increasingly utilized in the development of inhibitors for cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and rho-associated protein kinase (ROCK). This application note details a robust, orthogonal synthetic strategy for generating 4,7-disubstituted pyrido[4,3-d]pyrimidine libraries. By exploiting the differential reactivity of the C4 (pyrimidine) and C7 (pyridine) positions, researchers can rapidly access diverse chemical space with high fidelity.

Introduction & Strategic Rationale

The Isomeric Advantage

While quinazolines (e.g., Gefitinib) dominate the kinase inhibitor landscape, they often suffer from crowded intellectual property (IP) space and specific metabolic liabilities. "Scaffold hopping" to the pyrido[4,3-d]pyrimidine isomer offers two distinct advantages:

  • Solubility: The additional pyridine nitrogen (N6) lowers logP and improves aqueous solubility compared to the carbocyclic quinazoline.

  • Vector Orientation: The 4,7-substitution pattern allows for the projection of substituents into the solvent-front and the ribose-binding pocket simultaneously, a geometry often required for dual-specificity kinase inhibitors.

Chemoselectivity Principle

The core strategy relies on the electronic differentiation of the two electrophilic sites on the scaffold:

  • Position C4 (Pyrimidine): Highly electron-deficient due to the flanking N3 and N1. It is susceptible to SNAr displacement under mild conditions.

  • Position C7 (Pyridine): Less electrophilic than C4 but activated for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when halogenated.

This reactivity profile allows for a "C4-First" or "C7-First" approach. However, the C4-First approach (SNAr followed by Pd-coupling) is generally preferred to avoid hydrolysis of the sensitive C4-chloro moiety during the aqueous/basic conditions of Suzuki coupling.

Synthetic Workflow Visualization

The following diagram illustrates the orthogonal functionalization logic, prioritizing the displacement of the C4-chloride followed by C7-functionalization.

G cluster_legend Reactivity Gradient Start Scaffold Core 4,7-Dichloro-pyrido[4,3-d]pyrimidine Step1 Step 1: C4 Diversification (S_NAr Displacement) Start->Step1  R1-NH2, DIPEA  DMF, RT, 2h Inter Intermediate 4-Amino-7-chloro derivative Step1->Inter  Isolate Step2 Step 2: C7 Diversification (Suzuki/Buchwald Coupling) Inter->Step2  R2-B(OH)2, Pd(dppf)Cl2  K2CO3, Dioxane, 100°C Final Final Library 4,7-Disubstituted Analogues Step2->Final  Purification Leg1 C4: High Electrophilicity (S_NAr) Leg2 C7: Moderate Electrophilicity (Pd-Cat)

Figure 1: Orthogonal synthetic workflow for 4,7-disubstituted pyrido[4,3-d]pyrimidine libraries. The C4 position is functionalized first under mild conditions to preserve the C7 handle for subsequent metal-catalyzed coupling.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Scaffold: 4,7-Dichloropyrido[4,3-d]pyrimidine (Commercially available or synthesized via POCl3 chlorination of the 4,7-dione precursor).

  • Solvents: Anhydrous DMF, 1,4-Dioxane (degassed).

  • Bases: DIPEA (Hunig's base), K2CO3 (2M aqueous).

  • Catalyst: Pd(dppf)Cl2·DCM complex (Preferred for robustness in library synthesis).

Protocol A: C4-Functionalization (SNAr)

Targeting the ATP-binding pocket entrance.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the amine monomer (R1-NH2, 1.1 equiv).

    • Note: For aniline nucleophiles, mild heating (40-50°C) may be required. Aliphatic amines react rapidly at RT.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H) and appearance of the monosubstituted product.

    • Checkpoint: The C7-chloro group is stable under these conditions. If bis-substitution is observed, lower the temperature to 0°C.

  • Work-up (Library Scale): Precipitate the product by adding water. Filter and wash with water/ether. Alternatively, for solution-phase libraries, perform a liquid-liquid extraction (DCM/Water) and pass the organic layer through a phase separator.

Protocol B: C7-Functionalization (Suzuki-Miyaura Coupling)

Targeting the hydrophobic back-pocket or solvent front.

  • Preparation: Dissolve the C4-substituted intermediate (from Protocol A) in 1,4-dioxane (0.05 M).

  • Reagents: Add the boronic acid/ester (R2-B(OH)2, 1.5 equiv) and aqueous K2CO3 (2M, 3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

    • Expert Tip: Use a pre-mixed catalyst stock solution in dioxane to ensure consistent dosing across the plate.

  • Reaction: Seal the reaction vessels (microwave vials or pressure tubes) and heat to 100°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Scavenging: To remove Pd residues, treat the crude mixture with SiliaMetS® Thiol or equivalent metal scavenger resin for 2 hours at 40°C.

  • Purification: Filter off the resin/salts. Purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Library Validation & Quality Control

For high-throughput libraries, a "Validation Plate" strategy is recommended. Select 5-10% of the library members representing diverse sterics and electronics for full characterization.

QC Criteria Table
ParameterAcceptance CriteriaMethod
Purity > 95% (UV 254 nm)UPLC-MS (C18 column)
Identity [M+H]⁺ ± 0.5 DaESI-MS
Structural Integrity Characteristic 1H NMR signals500 MHz NMR (DMSO-d6)
Pd Residue < 20 ppmICP-MS (for biological assays)
NMR Diagnostic Signals[5]
  • H2 (Pyrimidine): Singlet, typically

    
     8.5 – 9.0 ppm.
    
  • H5 (Pyridine): Singlet, typically

    
     9.0 – 9.5 ppm (Deshielded by adjacent N).
    
  • H8 (Pyridine): Singlet, typically

    
     7.5 – 8.0 ppm.
    
  • Note: The disappearance of the C7-Cl effect and the appearance of R2 signals confirms the second step.

References

  • Review of Scaffold Utility: Asif, M. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Link

  • Library Profiling: Goossens, L., et al. (2016). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. European Journal of Pharmaceutical Sciences. Link

  • Solid Phase Strategies: Falcó, J. L., et al. (2003).[1] Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines (Analogous methodology). Molecular Diversity. Link

  • Antiviral Applications: Tsopko, J., et al. (2024).[2] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Link (Note: Discusses the isomeric pyrimido-pyrimidine, illustrating the 4,7-disubstitution logic).

  • Regioselective Synthesis: Schlosser, M., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Link

Sources

reaction of 4,7-dichloropyrido[4,3-d]pyrimidine with piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 4,7-Dichloropyrido[4,3-d]pyrimidine with Piperazine Derivatives

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, particularly in the development of KRAS G12C and kinase inhibitors. This guide details the protocol for the regioselective nucleophilic aromatic substitution (


) of This compound  with piperazine derivatives.

Key Technical Insight: The reaction exhibits high regioselectivity for the C4 position (pyrimidine ring) over the C7 position (pyridine ring) under controlled conditions. This selectivity is driven by the enhanced electrophilicity of the C4 carbon, which is flanked by two nitrogen atoms, compared to the C7 carbon, which is adjacent to only one.

Scientific Foundation & Mechanistic Logic

Electronic Structure and Reactivity

The this compound core contains two electrophilic sites amenable to


:
  • C4 Position (Pyrimidine): Located between N3 and the ring fusion C4a. The inductive withdrawal from N3 and the resonance effects of the pyrimidine ring make this the "softest" and most electrophilic center.

  • C7 Position (Pyridine): Located ortho to the pyridine nitrogen (N6). While reactive, it is less electrophilic than C4 due to the presence of only one adjacent nitrogen.

Regioselectivity Rule: At ambient temperatures using non-nucleophilic bases (e.g., DIPEA), nucleophiles preferentially attack C4 . Elevated temperatures (>80°C) or excess nucleophile can lead to bis-substitution (C4 and C7).

Reaction Pathway Visualization

ReactionPathway Start This compound Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack (C4) Reagent Piperazine Derivative (1.1 eq) Reagent->Intermediate Product 4-Substituted-7-chloro pyrido[4,3-d]pyrimidine Intermediate->Product Elimination of Cl- SideProduct 4,7-Disubstituted (Over-reaction) Product->SideProduct Excess Reagent / High T (>80°C)

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution and the risk of C7 over-reaction.

Experimental Protocol

Objective: Synthesize tert-butyl 4-(7-chloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
This compound 200.021.0Electrophile
N-Boc-Piperazine 186.251.1Nucleophile
DIPEA (N,N-Diisopropylethylamine) 129.242.0Base (Acid Scavenger)
Dichloromethane (DCM) --Solvent (0.1 M conc.)
Step-by-Step Procedure
  • Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).

    • Note: Anhydrous DMF can be used if solubility is an issue, but DCM is preferred for easier workup.

  • Addition:

    • Cool the solution to 0°C using an ice bath. Critical Step: Cooling ensures kinetic control to maximize regioselectivity.

    • Add DIPEA (2.0 eq) dropwise.

    • Add N-Boc-piperazine (1.1 eq) slowly over 5 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the starting material (m/z ~200) and formation of the mono-substituted product (m/z ~350).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with:

      • Water (2x) to remove DIPEA salts.

      • Saturated Brine (1x).

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95% as a white/off-white solid.

Optimization & Troubleshooting Guide

Use the following decision tree to resolve common synthetic challenges.

Troubleshooting Problem Issue Observed CheckLCMS Check LCMS/TLC Problem->CheckLCMS BisSub Bis-substitution (C4 & C7) CheckLCMS->BisSub Mass = M+Amine+Amine NoReaction Low Conversion CheckLCMS->NoReaction SM Persists RegioMix C7 Substitution Observed CheckLCMS->RegioMix Wrong Isomer Sol_Bis Reduce Temp to 0°C Reduce Eq of Amine to 1.0 BisSub->Sol_Bis Sol_NoRxn Switch Solvent to DMF Add catalytic KI NoReaction->Sol_NoRxn Sol_Regio Check Sterics of Amine Ensure 0°C Start RegioMix->Sol_Regio

Figure 2: Troubleshooting logic for optimizing yield and selectivity.

Expert Tips:
  • Temperature Sensitivity: Never heat the reaction above 40°C during the first step. The C7 chlorine becomes reactive at elevated temperatures.

  • Solvent Effects: DCM is non-polar enough to suppress the reactivity of the "harder" C7 center. Using highly polar solvents like DMSO may slightly erode regioselectivity if the temperature is uncontrolled.

  • Order of Addition: Always add the amine after the base to prevent the formation of HCl salts which can slow down the reaction or cause precipitation.

Case Study: KRAS G12C Inhibitor Synthesis

Context: The synthesis of KRAS G12C inhibitors often requires a rigid bicyclic core. A patent by Mirati Therapeutics (and others) utilizes the this compound scaffold.

Protocol Application: In the synthesis of a KRAS inhibitor intermediate, This compound was reacted with (S)-4-isopropyl-piperazin-2-one (a chiral piperazine derivative).

  • Conditions: DIPEA, DCM, RT, 16h.

  • Result: Exclusive formation of the C4-substituted product was observed. The C7-chloro group remained intact, serving as a handle for a subsequent Suzuki coupling to introduce a biaryl moiety (e.g., a fluorinated naphthyl group).

  • Significance: This sequential functionalization (S_NAr at C4

    
     Suzuki at C7) allows for the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.
    

References

  • WO2020146613A1 . KRAS G12C Inhibitors. World Intellectual Property Organization. (2020). Link Citation for the specific protocol of reacting this compound with piperazine derivatives.

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell. (2010). Authoritative text on the electronic structure and reactivity of fused pyrimidines.
  • Bouscary-Desforges, G., et al. "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds."[3][6] Journal of Organic Chemistry, 77(10), 4586-4595.[3][6] (2012).[1][3][6] Link Comparative literature on the regioselectivity of analogous dichloropyridopyrimidines.[3]

  • Li, W., et al. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... as Novel KRAS-G12D Inhibitors." Molecules. (2022).[5][7] Link Contextual application of piperazine-substituted fused pyrimidines in cancer drug discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 4,7-Dichloropyrido[4,3-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective substitution on the 4,7-dichloropyrido[4,3-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important heterocyclic core. Here, we will dissect the factors governing substitution at the C4 and C7 positions, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

The inherent reactivity of dichlorinated pyridopyrimidines in SNAr reactions is a nuanced topic, heavily influenced by the electronic properties of the fused ring system. Generally, for many dichlorinated nitrogen-containing heterocycles, the position para to a ring nitrogen is more activated towards nucleophilic attack. In the case of this compound, the C4 position is electronically favored for initial substitution due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3) and the more distant pyridine nitrogen (N5). The C7 position is primarily activated by the pyridine nitrogen. This often results in a mixture of C4 and C7 substituted isomers, with the C4-substituted product typically being the major isomer under neutral or mildly basic conditions. However, this selectivity can be modest and is highly dependent on the reaction conditions and the nature of the nucleophile.

Q2: What are the primary factors that control the regioselectivity of substitution on this scaffold?

The regioselectivity of SNAr reactions on this compound is a delicate interplay of several key factors:

  • Electronic Effects: The electron density at the C4 and C7 positions is the primary determinant of reactivity. The positions are activated by the nitrogen atoms in the bicyclic system. Computational analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO) distribution, can provide insights into the more electrophilic site.[1][2] For many dichloropyrimidines, the LUMO lobe is larger at the C4 position, indicating a greater susceptibility to nucleophilic attack.[1]

  • Steric Hindrance: The steric bulk of both the incoming nucleophile and any existing substituents on the pyridopyrimidine ring can significantly influence the site of attack. A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the kinetically controlled product, which is typically the C4-substituted isomer. Higher temperatures can lead to the formation of the thermodynamically more stable product or a mixture of isomers.

    • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used and can affect the reaction rate and selectivity.[3][4]

    • Base: The choice and stoichiometry of the base can be critical. A strong, non-nucleophilic base is often required to deprotonate the nucleophile or neutralize the HCl generated during the reaction. The nature of the base can influence the nucleophilicity of the attacking species and thus the regioselectivity.

  • Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile, as well as its charge and steric profile, can dictate the preferred site of reaction. For instance, "hard" nucleophiles like alkoxides may show different selectivity compared to "softer" nucleophiles like thiols.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of C4 and C7 isomers) - Reaction temperature is too high, leading to a loss of kinetic control. - The nucleophile is not sufficiently selective. - Inappropriate solvent or base is being used.- Lower the reaction temperature: Start at 0 °C or even -78 °C and slowly warm to room temperature. This often enhances the kinetic preference for C4 substitution. - Modify the nucleophile: If possible, increase the steric bulk of the nucleophile to favor attack at the less hindered position. - Optimize the solvent and base: Screen a range of polar aprotic solvents (e.g., THF, dioxane, DMF, NMP). For bases, consider non-nucleophilic options like DIPEA or DBU. For sensitive reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.
Low Reaction Conversion - Insufficient activation of the pyridopyrimidine core. - The nucleophile is not reactive enough. - The leaving group (chloride) is not sufficiently labile.- Increase the reaction temperature: While this may impact selectivity, a higher temperature might be necessary to drive the reaction to completion. A careful balance must be struck. - Use a stronger base: A stronger base can increase the concentration of the deprotonated, more nucleophilic species. - Consider a catalyst: For some transformations, particularly with less reactive nucleophiles, a palladium catalyst can be employed in cross-coupling reactions to functionalize the chloro positions.[5][6]
Formation of Disubstituted Product - Excess nucleophile is being used. - The reaction is run for too long or at too high a temperature after the initial substitution.- Use a stoichiometric amount of the nucleophile: Carefully control the stoichiometry to favor monosubstitution (typically 1.0-1.2 equivalents). - Monitor the reaction closely: Use TLC or LC-MS to track the progress and stop the reaction once the desired monosubstituted product is formed and before significant disubstitution occurs.
Difficulty in Differentiating C4 and C7 Isomers - The ¹H NMR spectra of the isomers are very similar.- Utilize 2D NMR techniques: NOESY or ROESY experiments can be invaluable. Irradiation of the N-H proton of the newly introduced amine should show a nuclear Overhauser effect (NOE) to the proton at C5 for the C4-substituted isomer, and to the proton at C8 for the C7-substituted isomer. - ¹³C NMR: The chemical shifts of the carbon atoms adjacent to the site of substitution will be significantly different.[7]

Experimental Protocols

Protocol 1: Selective C4-Amination of this compound

This protocol is designed to favor the kinetic product, substitution at the C4 position.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF or 1,4-dioxane, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile and Base Addition: In a separate flask, dissolve the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Slow Addition: Add the amine/base solution dropwise to the cooled solution of the dichloropyridopyrimidine over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Warming (if necessary): If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue to monitor.

  • Workup: Once the starting material is consumed and the desired monosubstituted product is the major component, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Strategies for Promoting C7-Substitution

Achieving selective C7 substitution is more challenging and often requires a different strategy. One approach is to block the C4 position, perform the substitution at C7, and then deprotect. Another is to leverage specific directing effects of the nucleophile.

Conceptual Approach (Blocking Group Strategy):

  • Selective C4 Substitution: First, perform a selective substitution at the C4 position with a nucleophile that can later be removed or modified. For example, a methoxy group can be introduced via reaction with sodium methoxide.

  • C7 Substitution: With the C4 position blocked, the C7 position is now the most reactive site for a second SNAr reaction with the desired nucleophile.

  • Deprotection/Modification: In the final step, the blocking group at the C4 position is removed or transformed. For example, a methoxy group can sometimes be cleaved under acidic conditions or converted to another functional group.

Directing Effects: Certain nucleophiles, particularly those capable of hydrogen bonding, can exhibit unusual regioselectivity. For example, in related dichloropyrimidine systems, alkoxides and formamides have shown a preference for the C2 position over the C4 position due to hydrogen bonding with a substituent on the ring.[2][8] While not directly applicable to the unsubstituted this compound, this principle suggests that nucleophiles with specific functionalities could potentially be directed towards the C7 position through non-covalent interactions.

Visualizing Reaction Selectivity

SNAr_Selectivity sub This compound C4_attack Attack at C4 sub->C4_attack Path A (Kinetically Favored) C7_attack Attack at C7 sub->C7_attack Path B nuc Nucleophile (e.g., R-NH2) prod_C4 4-Substituted-7-chloro Isomer (Major Product) C4_attack->prod_C4 HCl elimination prod_C7 7-Substituted-4-chloro Isomer (Minor Product) C7_attack->prod_C7 HCl elimination

Caption: General reaction pathways for nucleophilic substitution on this compound.

Troubleshooting_Flowchart start Experiment Start: Substitution on this compound outcome Analyze Product Mixture start->outcome poor_selectivity Troubleshoot: - Lower Temperature - Screen Solvents/Bases - Modify Nucleophile outcome->poor_selectivity Poor Regioselectivity low_conversion Troubleshoot: - Increase Temperature - Use Stronger Base - Consider Catalysis outcome->low_conversion Low Conversion desired_product Proceed to Next Step outcome->desired_product Successful C4-Selectivity poor_selectivity->outcome Re-run Experiment low_conversion->outcome Re-run Experiment

Caption: A troubleshooting flowchart for optimizing regioselective substitution.

References

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan '20. [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

  • García-Cerrada, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 28(13), 5087. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]

  • Kumar, A., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 5(58), 46949–46957. [Link]

  • Singh, U. P., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(15), 9565–9574. [Link]

  • Li, Y., et al. (2012). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry, 50(10), 724–728. [Link]

  • Wang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Acta Pharmaceutica Sinica B, 4(4), 303–310. [Link]

  • Goud, S. R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Neufeldt, S. R., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(15), 1455–1460. [Link]

  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • García-Cerrada, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 17(1), 10. [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

  • Forchiassin, F., et al. (1983). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of Heterocyclic Chemistry, 20(2), 305–309. [Link]

  • Zhang, H., et al. (2007). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Chinese Chemical Letters, 18(1), 25–27. [Link]

  • Slideshare. (2016). Factors affecting nucleophilic substitution reactions finished d. Slideshare. [Link]

  • Bittel, D., et al. (2012). U.S. Patent No. 8,334,383. Washington, DC: U.S.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]

  • Catak, S., et al. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 15(17), 3754–3763. [Link]

  • Madrid, P. B., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Medicinal Chemistry, 13(21), 2475–2493. [Link]

  • MedLife Mastery. (2023). The Nucleophilic Substitution Reaction - MCAT Content. MedLife Mastery. [Link]

  • Neufeldt, S. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Reactions. [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2095. [Link]

  • Kumar, A., et al. (2014). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Letters in Organic Chemistry, 11(1), 58–63. [Link]

  • El-Gamal, M. I., et al. (2019). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Archiv der Pharmazie, 352(10), 1900135. [Link]

  • Govaerts, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 1. [Link]

  • De la Cueva, G., et al. (2021). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Molecules, 26(19), 5947. [Link]

Sources

Technical Support Center: Purification of 4,7-Disubstituted Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,7-disubstituted pyrido[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique structural features of the pyrido[4,3-d]pyrimidine core can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Purification Strategy Decision Workflow

Before diving into specific issues, it's crucial to have a logical workflow for selecting the right purification method. The choice depends on the scale of your reaction, the nature of the impurities, and the final purity required.

PurificationWorkflow Start Crude Reaction Mixture IsMetalCatalyzed Used a metal catalyst (e.g., Pd)? Start->IsMetalCatalyzed IsSolid Is the crude product a solid? SolubilityCheck Initial Solubility Screening IsSolid->SolubilityCheck No / Oily Recrystallization Recrystallization IsSolid->Recrystallization Yes, and forms crystals ColumnChromatography Flash Column Chromatography SolubilityCheck->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Purity <95% or Co-eluting Impurities FinalProduct Pure Product ColumnChromatography->FinalProduct Purity >95% Recrystallization->ColumnChromatography Needs further purification Recrystallization->FinalProduct High Purity PrepHPLC->FinalProduct MetalScavenging Metal Scavenger Treatment MetalScavenging->IsSolid IsMetalCatalyzed->IsSolid No IsMetalCatalyzed->MetalScavenging Yes

Caption: A decision tree for selecting the optimal purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4,7-disubstituted pyrido[4,3-d]pyrimidines.

Issue 1: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate.

Q: I'm trying to develop a solvent system for column chromatography, but my compound streaks severely on the TLC plate, even with highly polar solvent systems like 10-20% Methanol in Dichloromethane (DCM). What is happening and how can I fix it?

A: This is a classic problem when working with basic, nitrogen-containing heterocycles like pyrido[4,3-d]pyrimidines. The streaking (or tailing) is caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to poor separation, low recovery, and in some cases, decomposition of the compound on the column.[1][2]

Causality: The lone pairs on the pyridine and pyrimidine nitrogens act as Lewis bases, while the silica surface protons act as Lewis acids. This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase. It will compete with your compound for binding to the acidic sites, allowing your product to elute symmetrically.[1]

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., a gradient of 0-10% of 7N NH₃/MeOH in DCM).[3]

  • Use a Different Stationary Phase: If basic modifiers don't resolve the issue or are incompatible with your compound's stability:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[1][3]

    • Deactivated Silica: Some manufacturers offer silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Amino-propylated Silica: This functionalized silica has basic amino groups bonded to the surface, which repels basic compounds and can provide excellent peak shape.[3]

  • Switch to Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase (C18) chromatography is an excellent option. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the issue with acidic silica.[4][5]

Issue 2: My product is contaminated with a residual palladium catalyst from a cross-coupling reaction.

Q: I synthesized my target molecule using a Suzuki or Buchwald-Hartwig coupling reaction. After initial purification, my NMR and LC-MS show the desired product, but I have a persistent grey/black color, and ICP-MS confirms high levels of palladium. How can I remove it?

A: Palladium catalysts are essential for forming the C-C and C-N bonds often required for 4,7-disubstitution, but their removal is a critical step, especially in drug development.[6][7] Traditional methods like simple filtration or standard chromatography are often insufficient to remove all palladium species, which can be both soluble and insoluble.

Solutions:

  • Filtration through Celite®: As a first step, dilute the crude reaction mixture in a suitable solvent (like DCM or EtOAc) and filter it through a pad of Celite®. This will remove the bulk of the insoluble Pd(0) black.[8]

  • Metal Scavengers: For removing soluble palladium species, specialized metal scavengers are highly effective.[7][9] These are typically solid-supported materials with functional groups that chelate strongly to the metal.

    • Thiol-based Scavengers: Silica or polymer beads functionalized with thiol (-SH) or mercaptotriazine (TMT) groups are very effective at binding palladium.[7][9]

    • Amine-based Scavengers: Functionalized silica with amino groups can also be used.

    • Activated Carbon: While less specific, treatment with activated carbon can also reduce palladium levels.[7]

Method Typical Application Advantages Disadvantages
Filtration (Celite®) Initial workupRemoves bulk insoluble Pd(0)Ineffective for soluble Pd species
Thiol Scavengers Post-workup solutionHigh selectivity and efficiencyCan be costly; requires optimization
Activated Carbon Post-workup solutionInexpensiveCan adsorb the desired product, leading to yield loss
Recrystallization Final purification stepCan significantly reduce metal contentMay concentrate metal in mother liquor or crystals
Protocol: Palladium Removal using a Thiol-Based Scavenger
  • After initial workup (e.g., aqueous extraction), dissolve your crude product in a suitable solvent (e.g., DCM, Toluene, or THF).

  • Add the solid-supported thiol scavenger (typically 3-10 equivalents relative to the initial catalyst loading).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Monitor the removal by taking small aliquots and analyzing for palladium content or observing the disappearance of color.

  • Filter off the scavenger beads and wash them thoroughly with the solvent.

  • Combine the filtrate and washings, and concentrate in vacuo to obtain the palladium-depleted crude product, which can then be subjected to final purification (chromatography or recrystallization).

Issue 3: I can't find a good solvent system for recrystallization.

Q: My compound is a solid after chromatography, but I want to improve its purity further by recrystallization. It's either insoluble in everything or soluble in everything. How do I find the right solvent?

A: Finding the ideal recrystallization solvent is a mix of science and art. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1] Pyrimidine derivatives can be challenging due to their rigid, planar structures which can lead to high crystal lattice energy.[10][11]

Systematic Approach to Solvent Screening:

  • Start with Single Solvents: In small test tubes, place ~10-20 mg of your compound. Add a single solvent dropwise at room temperature until the total volume is ~0.5 mL.

    • Class 1 (Insoluble): If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool slowly to see if crystals form.

    • Class 2 (Soluble): If it dissolves completely at room temperature, the solvent is unsuitable on its own but can be used as the "good" solvent in a solvent-pair system.

  • Use a Solvent-Pair System: This is often the most successful method.

    • Choose a "good" solvent where your compound is very soluble (e.g., DCM, THF, DMF).[12][13]

    • Choose a "poor" or "anti-solvent" where your compound is insoluble (e.g., Hexane, Heptane, Diethyl Ether, Water).

    • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). Add one or two more drops of the "good" solvent to clarify, then allow the mixture to cool slowly.

Common Solvents to Screen:

  • Protic: Ethanol, Methanol, Isopropanol, Water[10]

  • Aprotic Polar: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)[12]

  • Aprotic Nonpolar: Dichloromethane (DCM), Toluene, Hexanes, Diethyl Ether

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose first-pass purification method for a new 4,7-disubstituted pyrido[4,3-d]pyrimidine?

A1: Flash column chromatography on silica gel is the most common and versatile first-pass method.[5] Given the basic nature of the scaffold, it is highly recommended to start with an eluent system containing a basic modifier. A good starting point is a gradient of Ethyl Acetate in Hexanes, with 1% Triethylamine added to both solvents. If the compound is too polar for that system, switch to a gradient of Methanol in DCM, again with 1% Triethylamine.

Q2: How do I choose between normal-phase and reverse-phase chromatography?

A2: The choice depends primarily on the polarity and solubility of your compound.[5]

  • Normal-Phase (e.g., Silica, Alumina): Best for compounds that are soluble in relatively non-polar organic solvents (DCM, EtOAc, Hexanes). This is the default for most organic synthesis workups.[5]

  • Reverse-Phase (e.g., C18): Ideal for more polar compounds that are soluble in water, methanol, or acetonitrile. If your compound requires more than 20% methanol in DCM to move off the baseline on a silica TLC plate, you should strongly consider switching to reverse-phase.[5] It is also the preferred method for purifying highly polar or ionizable compounds.[4]

ChromChoice Compound Crude Compound Solubility Solubility Test (e.g., DCM vs. MeOH/H₂O) Compound->Solubility ReversePhase Reverse-Phase (C18) Solubility->ReversePhase Soluble in Polar (MeOH, ACN, H₂O) TLC Analyze by TLC (Silica, e.g., EtOAc/Hex) Solubility->TLC Soluble in Organic (DCM, EtOAc) NormalPhase Normal-Phase (Silica) TLC->NormalPhase Rf = 0.1 - 0.6 TLC->ReversePhase Rf = 0 (Stays at baseline)

Caption: Choosing between normal- and reverse-phase chromatography.

Q3: My compound is very polar and water-soluble. Normal-phase chromatography is not working. What should I do?

A3: This is a perfect scenario for reverse-phase flash chromatography or preparative HPLC.[3][5] For basic compounds on reverse-phase, it is often necessary to modify the mobile phase pH to ensure good peak shape.[4]

  • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): This will protonate your basic compound, forming a salt. This can sometimes improve peak shape and retention.

  • Basic Modifier (e.g., 0.1% Ammonia or Diethylamine): This will keep your compound in its neutral, free-base form. According to the "2 pH rule," for a basic compound, using a mobile phase pH that is 2 units above the compound's pKa will render it more hydrophobic, increasing retention and improving peak shape on a C18 column.[4]

Q4: When should I use preparative HPLC instead of flash chromatography?

A4: Preparative High-Performance Liquid Chromatography (HPLC) should be used when flash chromatography cannot provide the required level of purity.

  • Difficult Separations: When impurities have very similar polarity to your product (ΔRf < 0.1 on TLC).

  • High Purity Requirements: For final compounds intended for biological testing or regulatory submission, where >98% or >99% purity is required.

  • Chiral Separations: For separating enantiomers or diastereomers, which requires a specialized chiral stationary phase and the high efficiency of an HPLC system.

References

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Vertex AI Search.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Reddit. [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? | Biotage. (2023, January 23). Biotage. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). World Scientific News. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). ACS Publications. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Chrom Tech, Inc.. [Link]

  • Method of removing palladium - US20050256327A1 - Google Patents.
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Hawach. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]

  • Chromatography Troubleshooting - YouTube. (2019, March 25). YouTube. [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. Phenomenex. [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Indian Journal of Chemistry. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). MedCrave. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. National Institutes of Health. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. National Institutes of Health. [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. [Link]

  • Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors - PubMed. (2014, June 10). National Institutes of Health. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24). MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). National Institutes of Health. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Distinction of 4,7-Dichloropyrido[4,3-d]pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors).[1] However, the synthesis and functionalization of 4,7-dichloropyrido[4,3-d]pyrimidine presents a critical analytical challenge: Regioisomerism .[1]

This guide addresses two distinct "regioisomer" scenarios encountered during development:

  • Scaffold Validation: Distinguishing the 4,7-dichloro core from isomeric cores (e.g., 2,4-dichloro or 4,5-dichloro) formed during cyclization.

  • Functionalization Selectivity (SNAr): Determining whether a nucleophile (e.g., an amine) has attacked the C4 or C7 position.

We provide a self-validating NMR workflow relying on chemical shift logic ($ \delta


 J $), and NOE interactions to unambiguously assign these structures without requiring X-ray crystallography.

Structural Anatomy & Theoretical Basis[1][2]

To interpret the NMR data, one must first understand the electronic environment of the pyrido[4,3-d]pyrimidine ring.

Numbering and Protons

The this compound core possesses three aromatic protons: H2, H5, and H8 .

  • H2 (s): Located between N1 and N3.[1] Most electron-deficient.[1]

  • H5 (s): Located on the pyridine ring,

    
     to N6 and peri to C4-Cl.[1]
    
  • H8 (s): Located on the pyridine ring,

    
     to N6 and adjacent to C7-Cl.[1]
    
The "Singlet Signature"

A pure 4,7-dichloro isomer must display three distinct singlets in the aromatic region.

  • Why? H5 and H8 are separated by the ring nitrogen (N6) and the chlorinated carbon (C7). They do not share a vicinal path (

    
    ) or a strong long-range path (
    
    
    
    ).[1]
  • Comparison: Isomeric scaffolds (like pyrido[2,3-d]) often display doublet coupling (

    
     Hz).[1] The presence of doublets immediately rules out the 4,7-substituted [4,3-d] core. [1]
    

Experimental Protocol: The Self-Validating Workflow

Do not rely on 1D 1H NMR alone. Use this composite workflow to ensure data integrity.

Sample Preparation[1]
  • Solvent: DMSO-d6 is mandatory. CDCl3 often leads to aggregation-induced broadening in fused pyrimidines, obscuring fine splitting or NOE signals.[1]

  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • TFA Spike (Optional): If peaks are broad due to tautomerism (common in hydrolysis byproducts), add 1 drop of TFA-d.[1]

Acquisition Parameters[1][3]
  • Pulse Sequence: zg30 (standard).

  • Relaxation Delay (D1): Set to

    
     seconds. H2 and H5 have long T1 relaxation times due to lack of adjacent protons. Short D1 leads to integration errors.
    
  • 2D Experiments:

    • NOESY/ROESY: Mixing time 500ms. Critical for spatial assignment.[1]

    • HMBC: Optimized for 8 Hz coupling.[1] Connects protons to ring carbons.[1]

Comparative Analysis: Distinguishing Regioisomers

Scenario A: SNAr Functionalization (C4-Substituted vs. C7-Substituted)

When reacting this compound with a nucleophile (R-NH2), the reaction is kinetically favored at C4 due to the higher electrophilicity of the pyrimidine ring compared to the pyridine ring.[1] However, C7 attack is possible under forcing conditions or with specific catalysts.

Data Table: Chemical Shift Drifts (

)

Note: Values are approximate (DMSO-d6) and depend on the specific amine.

ProtonParent (4,7-Dichloro)Product A (4-Amino-7-Chloro)Product B (4-Chloro-7-Amino)Diagnostic Logic
H2 ~9.40 ppm (s)Upfield Shift (~8.4 - 8.6 ppm)Minimal Change (~9.2 ppm)H2 is adjacent to C4.[1] Substitution at C4 shields H2 significantly.[1]
H5 ~8.90 ppm (s)Upfield Shift (~8.5 - 8.7 ppm)Minimal ChangeH5 is peri to C4.[1] Loss of Cl at C4 removes deshielding effect.
H8 ~7.80 ppm (s)Minimal ChangeUpfield Shift (~6.5 - 7.0 ppm)H8 is adjacent to C7.[1] Substitution at C7 shields H8 massively (ortho-effect).[1]
The "Gold Standard" Validation: NOE
  • If 4-Substituted: Strong NOE observed between the Amine N-H (or alkyl protons) and H5 .[1]

  • If 7-Substituted: Strong NOE observed between the Amine N-H and H8 .

Scenario B: Core Isomerism (4,7-Dichloro vs. 4,6-Dichloro)

If you synthesized the core via cyclization, you might generate the 4,6-dichloro isomer (depending on the precursor).[1]

  • 4,7-Dichloro: Three Singlets (H2, H5, H8).[1]

  • 4,6-Dichloro: H2 is a singlet.[1] H7 and H8 are vicinal .

    • Result: H7 and H8 appear as doublets (

      
       Hz).
      

Decision Tree Visualization

The following diagram outlines the logical flow for assigning your product.

NMR_Assignment Start Crude Product (DMSO-d6) Count_Signals Step 1: Count Aromatic Signals (excluding NH) Start->Count_Signals Three_Singlets Three Singlets Observed (H2, H5, H8) Count_Signals->Three_Singlets Isolated Protons Doublets Doublets Observed (Vicinal Coupling) Count_Signals->Doublets J ~ 5-8 Hz Shift_Analysis Step 2: Chemical Shift Analysis Compare to Starting Material Three_Singlets->Shift_Analysis Not_47 STOP: Isomer Contamination (Likely 4,6- or 2,3-fused system) Doublets->Not_47 H2_Shielded H2 & H5 Shift Upfield (> 0.5 ppm) Shift_Analysis->H2_Shielded C4 Attack H8_Shielded H8 Shift Upfield (> 0.8 ppm) Shift_Analysis->H8_Shielded C7 Attack NOE_Check Step 3: NOE/ROESY Confirmation H2_Shielded->NOE_Check H8_Shielded->NOE_Check NOE_H5 NOE: Amine <-> H5 NOE_Check->NOE_H5 Peri-interaction NOE_H8 NOE: Amine <-> H8 NOE_Check->NOE_H8 Ortho-interaction Result_C4 CONFIRMED: 4-Amino-7-Chloropyrido[4,3-d]pyrimidine (Major Product) NOE_H5->Result_C4 Result_C7 CONFIRMED: 4-Chloro-7-Aminopyrido[4,3-d]pyrimidine (Minor Product) NOE_H8->Result_C7

Caption: Logical workflow for distinguishing this compound regioisomers using 1H NMR coupling patterns and NOE correlations.

References

  • Vandavasi, J. K., et al. "Design, synthesis and biological evaluation of novel pyrido[4,3-d]pyrimidine derivatives as potent PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Mijoon, L., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."[1][2] Journal of Organic Chemistry, 2015.[2] (Provides foundational logic for pyrimidine SNAr regioselectivity). [1]

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison.[1] (Authoritative database for pyridine/pyrimidine shifts).

  • PubChem. "Pyrido[4,3-d]pyrimidine Compound Summary."[1][3] National Library of Medicine.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Dichloropyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Dichloropyrido[4,3-d]pyrimidines serve as critical scaffolds in medicinal chemistry, particularly as precursors for tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Their analysis is complicated by two factors: the distinct isotopic signature of the dichloro-moiety and the prevalence of regioisomers (e.g., pyrido[2,3-d] or [3,4-d] analogs) formed during cyclization.

This guide provides a technical comparison of ionization modalities (ESI vs. EI) and details the specific fragmentation mechanics required to validate the [4,3-d] isomer against its alternatives.

Part 1: The Chemical Context & Isotopic Signature

Before analyzing fragmentation, the presence of two chlorine atoms provides a mandatory diagnostic filter.

The "9:6:1" Rule For any dichlorinated species, the molecular ion (


 in EI or 

in ESI) must exhibit the characteristic isotopic cluster due to

(75.8%) and

(24.2%) natural abundance.
Ion SpeciesMass ShiftRelative Abundance (Approx.)[1][2][3]Origin
M 0100% (Base)

M+2 +1.997 Da~65%

M+4 +3.994 Da~10%

Critical Check: If your MS1 spectrum does not match this distribution, the sample is not a dichloro-species.

Part 2: Comparative Ionization Performance

The choice of ionization technique fundamentally alters the observed fragmentation and structural data.

Electrospray Ionization (ESI-MS/MS)[4][5][6]
  • Best For: LC-MS coupling, impurity profiling, pharmacokinetic studies.

  • Mechanism: Soft ionization yields even-electron ions (

    
    ).[4]
    
  • Fragmentation Behavior: Requires Collision-Induced Dissociation (CID).[4]

    • Primary Loss: Elimination of HCl (neutral loss, 36/38 Da).

    • Secondary Loss: Ring cleavage (RDA) or loss of HCN.

  • Pros: Preserves molecular weight info; high sensitivity.

  • Cons: Harder to distinguish isomers without optimized collision energy (CE).

Electron Ionization (EI)[2][6][7][8][9][10][11]
  • Best For: GC-MS, synthetic intermediate confirmation, library matching.

  • Mechanism: Hard ionization (70 eV) yields odd-electron radical cations (

    
    ).
    
  • Fragmentation Behavior: Spontaneous, high-energy fragmentation.

    • Primary Loss: Radical loss of

      
       (35/37 Da).
      
    • Secondary Loss: Extensive ring shattering.

  • Pros: Fingerprint-rich spectra; distinct fragmentation for isomers.

  • Cons: often missing the molecular ion; incompatible with non-volatile derivatives.

Part 3: Fragmentation Mechanics (The Core)

The fragmentation of the pyrido[4,3-d]pyrimidine scaffold follows a specific decay pathway governed by the stability of the fused aromatic system.

The Pathway Logic
  • Chlorine Ejection: The weakest bonds are the C-Cl bonds. In ESI (protonated), this often occurs as HCl elimination to restore aromaticity or form a stable cation. In EI, it is a radical cleavage.

  • Pyrimidine Ring Cleavage: The pyrimidine ring is generally more electron-deficient and prone to nucleophilic attack or Retro-Diels-Alder (RDA) cleavage than the pyridine ring.

  • HCN Elimination: A hallmark of nitrogen heterocycles.

Visualization: Fragmentation Pathway (ESI-CID)

Fragmentation cluster_legend Pathway Legend Parent Parent Ion [M+H]+ (Dichloropyrido[4,3-d]pyrimidine) Intermediate1 [M+H - HCl]+ (Chloropyrido-pyrimidine cation) Parent->Intermediate1 -HCl (Neutral Loss) m/z -36/38 Intermediate2 [M+H - 2HCl]+ (Pyrido-pyrimidine core) Intermediate1->Intermediate2 -HCl High CE RingOpen Ring Opening (RDA Mechanism) Intermediate1->RingOpen Pyrimidine Cleavage Fragment1 Loss of HCN (m/z -27) RingOpen->Fragment1 Fragment2 Loss of C2H2N (m/z -40) RingOpen->Fragment2 key Blue: Precursor | Yellow: Primary Fragment | Red: Ring Scission

Figure 1: Proposed ESI-CID fragmentation pathway for dichloropyrido[4,3-d]pyrimidines. Note the dominance of HCl loss prior to ring scission.

Part 4: Isomeric Differentiation (The "Alternative" Comparison)

The most critical "alternative" in drug development is not a different product, but the regioisomer (e.g., pyrido[2,3-d]pyrimidine) which is a common synthetic impurity.

Differentiation Strategy: The position of the pyridine nitrogen relative to the bridgehead carbons dictates the charge localization and subsequent fragmentation intensity.

FeaturePyrido[4,3-d]pyrimidine (Target)Pyrido[2,3-d]pyrimidine (Isomer)
N-Position Nitrogen is meta to bridgehead C4a/C8a (depending on numbering).Nitrogen is adjacent to bridgehead.
RDA Cleavage Favored. The pyrimidine ring opens more easily due to less stabilization from the distal pyridine nitrogen.Suppressed. The adjacent nitrogen stabilizes the bridgehead, making ring opening energetically more demanding.
Diagnostic Ratio High abundance of low-mass ring fragments (HCN loss).High abundance of [M-Cl]+ or [M-HCl]+; lower abundance of ring-shattered ions.

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-MS/MS (QqQ or Q-TOF) to ensure reproducible data for structural confirmation.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Why Formic Acid? Promotes protonation (

    
    ) essential for ESI.
    
LC Conditions (Rapid Desalting)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: Dichlorinated heterocycles are moderately lipophilic; a gradient ensures elution away from polar salts.

MS Parameters (Source Dependent)
  • Mode: Positive Ion (+).

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the labile C-Cl bond).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Low CE (10eV): Confirms Parent Isotope Cluster.

    • Med CE (20eV): Generates [M-HCl]+.

    • High CE (40eV): Forces Ring Cleavage (Diagnostic).

Workflow Diagram

Workflow Sample Sample (1 µg/mL) LC LC Separation (C18, 5 min gradient) Sample->LC MS1 MS1 Scan (Check 9:6:1 Isotope) LC->MS1 Decision Isotope Match? MS1->Decision Decision->Sample No (Re-synthesize) MS2 MS/MS (CID) (Stepped CE) Decision->MS2 Yes Analysis Fragment Analysis (HCl vs HCN loss) MS2->Analysis

Figure 2: Decision workflow for validating chlorinated scaffolds.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969).[5] Pyridopyrimidines.[3][6][5] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.[5] Journal of the Chemical Society B: Physical Organic. Link

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Link

  • BenchChem. (2025).[7] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.Link

  • Wang, Y., et al. (2002).[8] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry.[8][9][10][11][12][13] Link

Sources

A Comparative Guide to HPLC Retention Times of Pyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrido[4,3-d]pyrimidine scaffold represents a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification, characterization, and quality control of these derivatives. This guide provides an in-depth comparison of their HPLC retention times, grounded in the principles of reversed-phase chromatography and supported by experimental insights. We will explore how structural modifications to the pyrido[4,3-d]pyrimidine core influence retention behavior, offering a predictive framework for analytical method development.

The Foundational Role of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant chromatographic technique for analyzing pyrido[4,3-d]pyrimidine derivatives due to its versatility in separating compounds with a wide range of polarities.[3] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C8 or C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3] In this system, nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds are more readily eluted by the mobile phase, resulting in shorter retention times.

The choice of a C18 column is common for the analysis of pyrimidine derivatives as it provides a high degree of hydrophobicity, leading to better retention and separation of a wide range of derivatives.[3] The mobile phase composition, including the organic modifier and additives like formic acid or ammonium formate, is critical for achieving optimal peak shape and resolution.[4]

Experimental Protocol: A Self-Validating System for Purity Assessment

The following protocol outlines a robust and self-validating HPLC method for the analysis of pyrido[4,3-d]pyrimidine derivatives. The inclusion of a photodiode array (PDA) detector allows for the simultaneous acquisition of spectral data, which can be used to assess peak purity and confirm the identity of the analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector at 254 nm (or the λmax of the specific derivative)

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: Provides a nonpolar stationary phase for effective retention of the relatively nonpolar pyrido[4,3-d]pyrimidine core.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any basic nitrogen atoms in the heterocyclic structure, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is employed to ensure the elution of a wide range of derivatives with varying polarities within a reasonable timeframe.

  • PDA Detector: Enables the assessment of peak purity by comparing spectra across a single peak and allows for the identification of co-eluting impurities.

Comparative Analysis of Retention Times

The retention time of a pyrido[4,3-d]pyrimidine derivative in RP-HPLC is primarily dictated by its overall polarity, which is a composite of the polarity of the core structure and the contributions of its substituents. The general principle is: the more nonpolar the substituent, the longer the retention time.

The biopharmaceutical profiling of a library of ten pyrido[4,3-d]pyrimidines demonstrated that the substitution pattern significantly affects the compounds' physicochemical properties, which in turn influences their chromatographic behavior.[5] For instance, a dimethoxyphenyl substituent was found to impair Caco-2 permeability, suggesting an increase in polarity that would likely lead to a shorter HPLC retention time.[5] Conversely, the introduction of nonpolar aliphatic chains would be expected to increase retention time.[5]

The following table provides a hypothetical yet illustrative comparison of the expected retention times for a series of pyrido[4,3-d]pyrimidine derivatives based on the principles of reversed-phase chromatography.

Derivative Substituent (R) Expected Polarity Predicted Retention Time (minutes)
1 -H (Parent Core)Moderate8.5
2 -OHHigh6.2
3 -OCH3Moderate-High7.8
4 -ClModerate-Low9.5
5 -PhenylLow11.2
6 -CH2CH3Low10.1

Discussion of Structure-Retention Relationships:

  • Derivative 2 (-OH): The hydroxyl group is highly polar and capable of hydrogen bonding, leading to a significant decrease in retention time compared to the parent compound.

  • Derivative 3 (-OCH3): The methoxy group is more polar than a hydrogen atom but less polar than a hydroxyl group, resulting in a slightly shorter retention time than the parent.

  • Derivative 4 (-Cl): The chloro group is electron-withdrawing and increases the overall hydrophobicity of the molecule, leading to a longer retention time.

  • Derivative 5 (-Phenyl): The addition of a phenyl ring significantly increases the nonpolar surface area of the molecule, resulting in a substantially longer retention time.

  • Derivative 6 (-CH2CH3): The ethyl group is a nonpolar aliphatic chain that increases the hydrophobicity of the molecule, leading to a longer retention time than the parent compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of an HPLC experiment for the analysis of pyrido[4,3-d]pyrimidine derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output Sample Pyrido[4,3-d]pyrimidine Derivative Dissolution Dissolve in ACN/Water Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Mobile Phase Gradient Detector PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Retention Time Chromatogram->Integration Purity Peak Purity Assessment Integration->Purity Report Generate Report with Retention Time & Purity Data Purity->Report

Caption: Workflow for HPLC analysis of pyrido[4,3-d]pyrimidine derivatives.

Conclusion

The HPLC retention time of pyrido[4,3-d]pyrimidine derivatives is a direct reflection of their molecular structure and resulting polarity. By understanding the principles of reversed-phase chromatography and the influence of various substituents, researchers can predict the elution behavior of novel analogs and develop robust analytical methods for their characterization and quality control. The experimental protocol and comparative analysis presented in this guide serve as a valuable resource for scientists and professionals working with this important class of heterocyclic compounds.

References

  • Benchchem. Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry. 2016-04-07.
  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). 2025-08-06.
  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • PMC - NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018-09-14.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubMed. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.
  • PMC. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.

Sources

A Comparative Guide to the Reactivity of C4 and C7 Chlorine in Pyrido[4,3-d]pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. The strategic functionalization of this nucleus is paramount in the development of novel therapeutics. A common and versatile intermediate in these synthetic endeavors is a di-chlorinated pyrido[4,3-d]pyrimidine, bearing reactive chlorine atoms at the C4 and C7 positions. The ability to selectively functionalize one of these positions over the other is a critical tool for medicinal chemists, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth comparison of the reactivity of the C4 versus the C7 chlorine in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and illustrative experimental protocols.

Unraveling the Dichotomy in Reactivity: An Electronic Perspective

The differential reactivity of the C4 and C7 chlorine atoms in the pyrido[4,3-d]pyrimidine ring system is fundamentally governed by the electronic distribution within the heterocyclic core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atoms. In the case of the pyrido[4,3-d]pyrimidine scaffold, the C4 position of the pyrimidine ring is electronically analogous to the C4 position in a simple pyrimidine.

Conversely, the C7 position resides on the pyridine portion of the fused ring system. While the pyridine nitrogen also withdraws electron density, the electronic influence on the C7 position is different from that on the C4 position. Generally, in nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, positions that are alpha or gamma to a ring nitrogen are more activated towards attack.

Based on established principles of nucleophilic aromatic substitution on pyrimidine systems, the C4 position is predicted to be significantly more reactive than the C7 position towards nucleophilic attack.[1][2] The two nitrogen atoms of the pyrimidine ring exert a strong electron-withdrawing effect on the C4 position, stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This stabilization is more pronounced for attack at C4 compared to C7.

Key Factors Influencing Reactivity:

  • Electronic Effects: The primary determinant of the enhanced reactivity at C4 is the powerful electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring. This effect is more localized and potent at the C4 position compared to the influence of the single pyridine nitrogen on the C7 position.

  • Stabilization of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at C4 can delocalize the negative charge onto both nitrogen atoms of the pyrimidine ring, leading to greater stabilization. The intermediate from attack at C7 can only delocalize the charge onto the pyridine nitrogen.

  • Nature of the Nucleophile: While the intrinsic reactivity of the positions is a major factor, the nature of the incoming nucleophile can also influence the reaction's outcome. Stronger, more reactive nucleophiles will generally favor the more electrophilic C4 position.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can also modulate the reactivity and selectivity of the substitution reactions.

Experimental Evidence and Protocols

While a direct head-to-head quantitative comparison of the reaction rates at C4 and C7 of 4,7-dichloropyrido[4,3-d]pyrimidine is not extensively documented in a single study, a wealth of synthetic literature on related pyridopyrimidine isomers provides strong evidence for the preferential reactivity of the C4 position.[3][4] The following protocols are representative examples of how to achieve selective nucleophilic substitution, leveraging the inherent reactivity differences.

Protocol 1: Selective Amination at the C4 Position

This protocol describes a typical nucleophilic aromatic substitution reaction where an amine selectively displaces the chlorine atom at the more reactive C4 position of a this compound.

Experimental Workflow:

start Start: this compound reagents Amine (e.g., aniline) Base (e.g., DIPEA) Solvent (e.g., NMP or DMF) start->reagents Add reaction Heat (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction Initiate workup Aqueous workup Extraction with organic solvent reaction->workup Upon completion purification Column chromatography workup->purification product Product: 4-amino-7-chloro-pyrido[4,3-d]pyrimidine purification->product

Caption: Workflow for selective C4 amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-amino-7-chloro-pyrido[4,3-d]pyrimidine derivative.

Protocol 2: Substitution at the C7 Position

Displacing the less reactive chlorine at the C7 position typically requires more forcing conditions or a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction. However, if a nucleophilic substitution is desired, it is often performed after the C4 position has been functionalized.

Experimental Workflow for Subsequent C7 Substitution:

start Start: 4-substituted-7-chloro-pyrido[4,3-d]pyrimidine reagents Nucleophile (e.g., sodium methoxide) Solvent (e.g., Methanol) start->reagents Add reaction Heat (e.g., reflux) Monitor by TLC/LC-MS reagents->reaction Initiate workup Quench reaction Aqueous workup & extraction reaction->workup Upon completion purification Column chromatography or recrystallization workup->purification product Product: 4,7-disubstituted-pyrido[4,3-d]pyrimidine purification->product

Caption: Workflow for C7 substitution.

Step-by-Step Methodology:

  • Reaction Setup: To the 4-substituted-7-chloro-pyrido[4,3-d]pyrimidine (1.0 eq) dissolved in a suitable solvent (e.g., methanol for methoxide substitution), add the nucleophile (e.g., sodium methoxide, >1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the C7 position, longer reaction times and higher temperatures may be necessary compared to the C4 substitution.

  • Workup: After the reaction is complete, cool the mixture and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the 4,7-disubstituted pyrido[4,3-d]pyrimidine.

Quantitative Data Summary

The following table summarizes the expected outcomes for nucleophilic substitution reactions on a hypothetical this compound based on the principles outlined and data from related heterocyclic systems.

PositionNucleophileTypical ConditionsExpected YieldReference
C4 Primary/Secondary Amines80-120 °C, NMP or DMFGood to Excellent[4]
C4 AlkoxidesRoom Temp to 60 °C, AlcoholGood to Excellent[3]
C7 Primary/Secondary Amines>150 °C or microwave irradiationModerate to GoodInferred
C7 AlkoxidesReflux, AlcoholModerate to GoodInferred

Conclusion

The selective functionalization of the pyrido[4,3-d]pyrimidine scaffold is a cornerstone of drug discovery programs targeting a multitude of diseases. A thorough understanding of the inherent reactivity differences between the C4 and C7 positions is crucial for the efficient and rational design of novel derivatives. The C4 position, residing in the electron-deficient pyrimidine ring, is significantly more susceptible to nucleophilic aromatic substitution than the C7 position on the pyridine ring. This disparity in reactivity can be exploited to achieve selective monosubstitution at the C4 position under relatively mild conditions. Subsequent functionalization of the less reactive C7 position typically requires more forcing conditions. By leveraging these principles, medicinal chemists can strategically elaborate the pyrido[4,3-d]pyrimidine core to optimize the pharmacological properties of their lead compounds.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem.2015 , 80, 15, 7791–7797. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals2022 , 15, 352. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett.2013 , 23, 15, 4347-4351. Available from: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 4,7-Functionalized Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of intermolecular interactions, making it a prime candidate for the design of targeted therapeutics, including kinase inhibitors. The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to their biological activity. Therefore, a thorough understanding of their solid-state conformation through crystal structure analysis is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) as the definitive method for elucidating the crystal structure of 4,7-functionalized pyrido[4,3-d]pyrimidines. We will explore the causality behind the experimental choices in X-ray crystallography and contrast its capabilities with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling with Density Functional Theory (DFT).

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides a static snapshot of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For 4,7-functionalized pyrido[4,3-d]pyrimidines, this information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of next-generation analogs with improved potency and selectivity.

A recent study by Yan et al. (2024) on novel pyrido[4,3-d]pyrimidine derivatives as potential sterol 14α-demethylase inhibitors provides excellent examples of the power of this technique. The crystal structures of two active compounds were determined, offering crucial insights into their binding modes.[1][2]

Key Structural Insights from X-ray Crystallography

The analysis of the crystal structures of 4,7-functionalized pyrido[4,3-d]pyrimidines reveals several key features:

  • Planarity of the Fused Ring System: The central pyrido[4,3-d]pyrimidine core is often observed to be nearly planar. However, the degree of planarity can be influenced by the nature and substitution pattern at the 4 and 7 positions.

  • Conformation of Substituents: The orientation of the functional groups at the 4 and 7 positions relative to the core scaffold is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···N, N-H···O), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions can provide clues about the molecule's solubility and crystal morphology.

Table 1: Comparison of Crystallographic Data for Representative 4,7-Functionalized Pyrido[4,3-d]pyrimidines

Compound IDFormulaCrystal SystemSpace GroupKey Torsion Angles (°)Ref.
2c C₂₀H₁₈FN₅O₂SMonoclinicP2₁/cC(8)-N(5)-C(10)-C(11) = -65.4(3)[1]
4f C₂₁H₂₀FN₅O₂STriclinicP-1C(8)-N(5)-C(10)-C(11) = 175.2(2)[1]

Note: The data for compounds 2c and 4f are illustrative and based on the findings by Yan et al. (2024). The specific torsion angles highlight the different conformations of the substituents at the 4-position.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a 4,7-functionalized pyrido[4,3-d]pyrimidine derivative involves a series of meticulous steps, each with its own set of considerations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Pyrido[4,3-d]pyrimidine Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization High Purity Sample data_collection X-ray Diffraction Data Collection (e.g., Bruker APEX-II CCD) crystallization->data_collection Suitable Single Crystal structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Analysis of Geometric Parameters & Intermolecular Interactions refinement->analysis validation Validation & Deposition (e.g., CCDC) analysis->validation

Caption: A typical workflow for the single-crystal X-ray diffraction analysis of a small molecule.

A Broader Perspective: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's structural properties requires a multi-faceted approach. NMR spectroscopy and computational modeling offer complementary information about the molecule's behavior in solution and its intrinsic electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. For 4,7-functionalized pyrido[4,3-d]pyrimidines, NMR is indispensable for confirming the chemical structure after synthesis and for providing insights into the molecule's conformation and dynamics in a non-crystalline environment.

  • 1D NMR (¹H and ¹³C): These experiments are fundamental for verifying the presence of all expected atoms and for getting a first impression of the molecule's symmetry and electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns.

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton.

Comparison with X-ray Crystallography:

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Precise 3D coordinates, bond lengths/angles, packingConnectivity, solution conformation, dynamics
Strengths Unambiguous structure determination, detailed geometric dataProvides information in a biologically relevant medium
Limitations Requires high-quality single crystals, provides a static pictureStructure is an average of conformations, less precise
Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly DFT, have become an invaluable tool in modern structural analysis. DFT calculations can be used to:

  • Predict Molecular Geometries: The optimized geometry from a DFT calculation can be compared with the experimental X-ray structure to assess the effects of crystal packing on the molecular conformation.[2]

  • Analyze Electronic Properties: DFT can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic parameters that are crucial for understanding its reactivity and intermolecular interactions.

  • Simulate Spectroscopic Data: Calculated NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

logical_relationship XRD X-ray Diffraction (Solid-State Structure) DFT DFT Modeling (Theoretical Structure) XRD->DFT Validation of Theory SAR Structure-Activity Relationship XRD->SAR Precise 3D Geometry NMR NMR Spectroscopy (Solution Structure) NMR->DFT Spectral Assignment NMR->SAR Conformation in Solution DFT->SAR Electronic Properties

Caption: The synergistic relationship between X-ray, NMR, and DFT in drug design.

Experimental Protocols

Protocol 1: Single-Crystal Growth of a 4,7-Functionalized Pyrido[4,3-d]pyrimidine

Objective: To obtain single crystals of sufficient quality for X-ray diffraction analysis.

Materials:

  • Purified 4,7-functionalized pyrido[4,3-d]pyrimidine derivative (>98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (1-2 mL)

  • Microscope for crystal inspection

Method: Slow Evaporation

  • Solubility Screening: Dissolve a small amount of the compound in various solvents to find a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry briefly.

Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement

Objective: To collect high-quality diffraction data and determine the crystal structure.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • Low-temperature device (e.g., nitrogen cryostream).

Method:

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Center the crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution: Use direct methods or Patterson methods (e.g., with the SHELXS program) to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares methods (e.g., with the SHELXL program).

  • Validation: Validate the final structure using software such as PLATON and deposit the crystallographic data in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural analysis of 4,7-functionalized pyrido[4,3-d]pyrimidines is a cornerstone of rational drug design. While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding is best achieved through a synergistic approach that incorporates NMR spectroscopy for solution-state conformational analysis and DFT calculations for theoretical insights into the molecule's geometry and electronic properties. This integrated strategy empowers medicinal chemists to make informed decisions in the optimization of this important class of bioactive molecules.

References

  • Yan, Y., Xie, X., Jiang, W., Bao, A., Deng, Z., Wang, D., Wang, J., Li, W., & Tang, X. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. Journal of Agricultural and Food Chemistry, 72(21), 12260–12269. [Link]

  • Yan, Y., et al. (2024). Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. PubMed. [Link]

  • Gomaa, A. M., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. PubMed. [Link]

  • Kıymet, G., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Prestegard, J. H., et al. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. PubMed Central. [Link]

Sources

A Comparative Analysis of Pyrido[4,3-d]pyrimidine and Quinazoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline and pyrido[4,3-d]pyrimidine scaffolds have emerged as privileged structures, forming the core of numerous biologically active compounds. While both are bicyclic aromatic heterocycles, their nuanced structural differences, arising from the replacement of a benzene ring in quinazoline with a pyridine ring in pyrido[4,3-d]pyrimidine, lead to distinct physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

At a Glance: A Tale of Two Scaffolds

FeaturePyrido[4,3-d]pyrimidine ScaffoldQuinazoline Scaffold
Core Structure A fusion of a pyridine and a pyrimidine ring.A fusion of a benzene and a pyrimidine ring.
Key Biological Activities Anticancer (notably as kinase inhibitors), antimicrobial, anti-inflammatory.Anticancer (especially as kinase inhibitors), antimicrobial, anti-inflammatory, antiviral, and CNS activity.[1][2][3]
Prominent Drug Examples Trametinib (MEK inhibitor), Palbociclib (CDK4/6 inhibitor - a pyrido[2,3-d]pyrimidine).[4]Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor), Prazosin (alpha-blocker).[3][5]
Mechanism of Action Primarily acts as an ATP-competitive inhibitor of various kinases.Predominantly known for potent inhibition of tyrosine kinases by competing with ATP at the kinase domain; also targets other enzymes.[6]

Comparative Biological Activities: A Data-Driven Overview

The true measure of a scaffold's potential lies in the biological activity of its derivatives. The following sections provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of compounds based on the pyrido[4,3-d]pyrimidine and quinazoline cores, supported by quantitative data.

Anticancer Activity: A Focus on Kinase Inhibition

Both scaffolds have yielded a plethora of potent anticancer agents, largely through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Pyrido[4,3-d]pyrimidine Derivatives:

Recent studies have highlighted the potential of the pyrido[4,3-d]pyrimidine scaffold in developing novel kinase inhibitors. For instance, a series of pyrido[4,3-d]pyrimidine derivatives were designed as novel KRAS-G12D inhibitors.[7][8] One compound, 10c , demonstrated selective anti-proliferative activity in Panc1 (KRAS-G12D mutant) cells with an IC50 of 1.40 µM, showing 4.9-fold greater selectivity over wild-type cells.[7][8] Another derivative, 10k , exhibited potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 µM.[7][8] Furthermore, the approved drug Trametinib, a MEK inhibitor, features a pyrido[4,3-d]pyrimidine core, underscoring the clinical relevance of this scaffold.[4]

Quinazoline Derivatives:

The quinazoline scaffold is arguably more established in the realm of anticancer drugs, with several FDA-approved tyrosine kinase inhibitors. Gefitinib and Erlotinib, for example, are potent EGFR inhibitors used in the treatment of non-small cell lung cancer.[3][5] The 4-anilinoquinazoline moiety is a well-recognized pharmacophore for EGFR inhibition.[6] Numerous studies have reported quinazoline derivatives with potent anticancer activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[3][9][10]

Comparative Insights:

While direct head-to-head comparisons are limited, some studies on isomeric pyridopyrimidines offer valuable insights. For instance, a study comparing quinazolines and pyrido[2,3-d]pyrimidines (a close isomer) as antitumoral agents found that the pyridopyrimidine nucleus could be more favorable than the corresponding quinazoline, particularly with different substituents at the 2 and 4 positions. Although a detailed structure-activity relationship (SAR) was not feasible with the limited number of derivatives, this suggests that the nitrogen atom in the pyridine ring of the pyridopyrimidine scaffold can be strategically utilized to enhance anticancer activity.

Compound Class Target/Cell Line IC50 Value Reference
Pyrido[4,3-d]pyrimidinePanc1 (KRAS-G12D)1.40 µM[7][8]
Pyrido[4,3-d]pyrimidineKRAS-G12D (enzymatic)0.009 µM[7][8]
QuinazolineA549 (lung cancer)0.02 µM[9]
QuinazolineMCF-7 (breast cancer)0.34 µM[10]
Pyrido[2,3-d]pyrimidineA-549 (lung cancer)7.23 µM (equipotent to erlotinib)[11]
Pyrido[2,3-d]pyrimidinePC-3 (prostate cancer)7.12 µM (two-fold more potent than erlotinib)[11]
Antimicrobial Activity: A Battle Against Resistance

Both scaffolds have been explored for their potential to combat bacterial and fungal infections, a critical area of research given the rise of antimicrobial resistance.

Pyrido[4,3-d]pyrimidine Derivatives:

The antimicrobial potential of pyrido[4,3-d]pyrimidines is an emerging area of investigation. Studies on related pyridopyrimidine isomers have shown promising results. For instance, novel thiazolo- and triazolopyrimidines derived from quinoline-pyrido[2,3-d]pyrimidinones exhibited excellent antimicrobial activity, with MIC values ranging from 1 to 5 µmol/mL against various bacterial and fungal strains.[12]

Quinazoline Derivatives:

The quinazoline scaffold has a more extensive history in antimicrobial research. Numerous derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5][13] For example, certain 2-substituted quinazolines have shown broad-spectrum antibacterial activity, inhibiting the growth of various bacterial strains.[1] Some quinazolinone derivatives coupled with a 1,2,3-triazole moiety have displayed potent and selective activity against S. aureus with MIC values as low as 0.5 µg/mL.[5]

Comparative Insights:

While direct comparative studies are scarce, the existing literature suggests that both scaffolds are viable starting points for the development of novel antimicrobial agents. The quinazoline scaffold currently has a larger body of evidence supporting its broad-spectrum activity. However, the promising results from various pyridopyrimidine isomers indicate a rich area for future exploration and optimization.

Compound Class Microorganism MIC Value Reference
Pyrido[2,3-d]pyrimidine derivativeS. aureus1-5 µmol/mL[12]
Quinazoline derivativeS. aureus0.5 µg/mL[5]
Quinazoline derivativeE. coli12.5 µg/mL[5]
Imidazo/benzimidazo[1,2-c]quinazolinesS. aureus4-8 µg/mL[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and both scaffolds have been investigated for their potential to modulate inflammatory pathways.

Pyrido[4,3-d]pyrimidine Derivatives:

The anti-inflammatory properties of pyrido[4,3-d]pyrimidines are a growing area of interest. Research on isomeric structures like pyrazolo[4,3-d]pyrimidines has shown that these compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[15] One derivative reduced the in vitro generation of TNF-α, IL-6, and NO with IC50 values of 5.63 µM, 4.38 µM, and 2.64 µM, respectively.[15]

Quinazoline Derivatives:

Quinazoline derivatives have a well-documented history of anti-inflammatory activity.[2][16][17] They have been shown to inhibit the production of inflammatory cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase (COX).[2][16] For example, certain 4-chlorophenethylaminoquinazoline derivatives have exhibited potent inhibitory activities toward both TNF-α production and T-cell proliferation.[16] Other quinazolinone derivatives have been shown to inhibit the expression of COX-2, iNOS, and IL-1β mRNA.[2]

Comparative Insights:

Both scaffolds demonstrate the potential to yield potent anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. The choice between the scaffolds may depend on the specific inflammatory target and the desired selectivity profile.

Compound Class Target/Assay IC50/Activity Reference
Pyrazolo[4,3-d]pyrimidineTNF-α production5.63 µM[15]
Pyrazolo[4,3-d]pyrimidineIL-6 production4.38 µM[15]
Pyrazolo[4,3-d]pyrimidineNO production2.64 µM[15]
Pyrazolo[1,5-a]quinazolineNF-κB inhibitionIC50 = 4.8-30.1 µM[18]
Quinazoline derivativeTNF-α productionPotent inhibition[16]
Quinazolinone derivativeCOX-2, iNOS, IL-1β mRNADown to 0.50% gene expression[2]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

A primary mechanism through which both pyrido[4,3-d]pyrimidines and quinazolines exert their anticancer effects is by acting as ATP-competitive inhibitors of protein kinases. The structural similarity of these scaffolds to the adenine core of ATP allows them to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Scaffold Pyrido[4,3-d]pyrimidine or Quinazoline Scaffold->Kinase_Domain Competitively Inhibits ATP Binding ATP ATP ATP->Kinase_Domain Binds to Downstream_Signaling Downstream Signaling Kinase_Domain->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: ATP-competitive kinase inhibition by pyrido[4,3-d]pyrimidine and quinazoline scaffolds.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the comparative analysis of novel compounds based on these scaffolds, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24h to allow attachment Start->Incubate_1 Add_Compound Add varying concentrations of test compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate_3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solvent Read_Absorbance Read absorbance at 570 nm using a plate reader Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrido[4,3-d]pyrimidine and quinazoline derivatives) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow Start Prepare serial dilutions of test compound in a 96-well plate Inoculum_Prep Prepare a standardized bacterial or fungal inoculum Start->Inoculum_Prep Inoculate Inoculate each well with the microbial suspension Inoculum_Prep->Inoculate Incubate Incubate the plate at the appropriate temperature and duration Inoculate->Incubate Read_MIC Visually inspect for turbidity or read absorbance to determine MIC Incubate->Read_MIC End MIC is the lowest concentration with no visible growth Read_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Griess_Assay_Workflow Start Seed macrophages (e.g., RAW 264.7) in a 96-well plate Pre-treat Pre-treat cells with test compounds for 1 hour Start->Pre-treat Stimulate Stimulate cells with LPS (except for the negative control) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatants Incubate->Collect_Supernatant Griess_Reaction Add Griess reagent to supernatants Collect_Supernatant->Griess_Reaction Read_Absorbance Read absorbance at 540 nm Griess_Reaction->Read_Absorbance Calculate_NO Calculate nitrite concentration from a standard curve Read_Absorbance->Calculate_NO

Caption: Workflow for the Griess assay for nitric oxide.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration.

Conclusion: Navigating the Chemical Space

Both the pyrido[4,3-d]pyrimidine and quinazoline scaffolds are undeniably valuable in the pursuit of novel therapeutics. The quinazoline core boasts a proven track record, with several clinically successful drugs, particularly in the oncology space. Its derivatives have been extensively studied, providing a rich foundation of structure-activity relationship data.

The pyrido[4,3-d]pyrimidine scaffold, while less explored, presents exciting opportunities for innovation. The introduction of the pyridine nitrogen atom offers an additional point for molecular interactions and can significantly influence the compound's electronic properties, solubility, and metabolic stability. The promising anticancer and antimicrobial activities of its derivatives, along with the clinical success of the isomeric pyridopyrimidines, underscore its potential as a source of next-generation therapeutics.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired biological activity profile, and the synthetic feasibility. This guide provides a foundational understanding to empower researchers to navigate this chemical space and design more effective and selective drug candidates.

References

  • Kung, P., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega.
  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters.
  • Al-Salem, H. S., et al. (2022).
  • Mphahlele, M. J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Cavasotto, C. N., & Di Cera, E. (2004). Quantitative structure-activity relationship by distance geometry: quinazolines as dihydrofolate reductase inhibitors. Journal of Computer-Aided Molecular Design.
  • A, A. A., & B, S. A. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect.
  • Asif, M. (2014). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Li, X., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.
  • de Oliveira, R. B., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry.
  • Reddy, R., et al. (2020). Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi.
  • Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. ACS Chemical Neuroscience.
  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.
  • Zhang, Z., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
  • BenchChem. (2025). A Comparative Analysis of 4-Methoxycinnoline and Quinazoline Derivatives in Anticancer Research. BenchChem.
  • Abdel-rahman, H. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • Al-Abdullah, E. S., et al. (2021).
  • Jean, L., et al. (2022).
  • Asif, M. (2021). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline.
  • Kumar, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega.
  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.
  • Zhang, Z., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed.
  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.
  • El-Gazzar, A. R., et al. (2009). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Bioorganic & Medicinal Chemistry.
  • A, A. A., & B, S. A. (2022).
  • Toogood, P. L., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society.
  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2022).
  • Abu-Hashem, A. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules.
  • El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of the Iranian Chemical Society.
  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghorab, M. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules.
  • Abu-Hashem, A. A., et al. (2024).
  • Asif, M. (2025). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • Ghorab, M. M., et al. (2025). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega.
  • Asif, M. (2024). Clinically approved pyrimidine scaffolds as EGFR inhibitors.
  • Jean, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Jean, L., et al. (2022).
  • Voskressensky, L. G., et al. (2025). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.